Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(2-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine (CAS: 875163-27-2) is a highly functionalized
α
-aryl-
α
-heteroaryl primary amine[1][2]. Compounds possessing this sterically encumbered diaryl methanamine scaffold are privileged pharmacophores in modern drug discovery, frequently serving as critical building blocks for kinase inhibitors, GPCR antagonists, and metalloenzyme modulators.
Synthesizing di-substituted methanamines requires precise control over C-C bond formation to avoid competitive reduction, enolization, or over-alkylation. This technical whitepaper outlines a highly robust, self-validating synthetic pathway leveraging organolithium chemistry and an N-sulfinyl imine auxiliary to construct the target molecule with high fidelity.
Retrosynthetic Strategy & Mechanistic Rationale
The most scalable and reliable approach to this molecular scaffold utilizes the nucleophilic addition of an organometallic reagent to an activated imine.
Nucleophile Generation (Directed Metalation): 1-Methyl-1H-imidazole possesses a relatively acidic proton at the C2 position due to the inductive electron-withdrawing effects of the adjacent nitrogen atoms. Treatment with n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) cleanly and regioselectively affords 2-lithio-1-methyl-1H-imidazole without triggering ring-opening side reactions ()[3].
Electrophile Activation (Ellman’s Auxiliary): Direct addition of organolithiums to standard imines often suffers from low yields due to competitive deprotonation. Utilizing an N-tert-butanesulfinyl imine serves a dual purpose: the electron-withdrawing sulfinyl group significantly enhances the electrophilicity of the imine carbon, and the steric bulk provides a robust protecting group that prevents over-addition or dimerization ()[4].
Figure 1: Retrosynthetic workflow and forward synthesis pathway.
Experimental Protocols: A Self-Validating System
The following step-by-step methodologies are designed to be self-validating; intermediate workups naturally filter out unreacted starting materials, ensuring high purity before the subsequent step. Note: All organolithium reactions must be conducted under a rigorous inert atmosphere (N2 or Argon) using anhydrous solvents.
Step 1: Synthesis of N-(tert-Butanesulfinyl)-2-methoxybenzaldimine
Charge : To a flame-dried round-bottom flask, add 2-methoxybenzaldehyde (1.0 eq) and racemic 2-methylpropane-2-sulfinamide (1.05 eq).
Solvent & Reagent : Suspend the reactants in anhydrous tetrahydrofuran (THF) to achieve a 0.5 M concentration. Add titanium(IV) ethoxide (Ti(OEt)4) (2.0 eq) via syringe.
Causality: Ti(OEt)4 acts as both a Lewis acid to activate the carbonyl carbon and a highly effective water scavenger to drive the condensation equilibrium forward without causing enolization.
Reaction : Stir the mixture at 60 °C for 12 hours.
Workup : Cool to room temperature, pour into an equal volume of saturated aqueous NaHCO3 with rapid stirring. Filter the resulting insoluble titanium dioxide salts through a pad of Celite. Extract the aqueous layer with ethyl acetate (3x), dry over Na2SO4, and concentrate in vacuo.
Step 2: Lithiation and Nucleophilic Addition
Lithiation : In a separate flame-dried flask, dissolve 1-methyl-1H-imidazole (1.5 eq) in anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.55 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C ()[3].
Causality: Strict cryogenic control prevents the decomposition of the organolithium species and suppresses unwanted metal-halogen exchange or ring-fragmentation pathways.
Addition : Dissolve the sulfinyl imine from Step 1 (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the lithiated imidazole at -78 °C.
Maturation : Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature over 1 hour to ensure complete conversion.
Quench : Quench the reaction with saturated aqueous NH4Cl. Extract with dichloromethane (DCM), dry over MgSO4, and concentrate to yield the sulfinamide intermediate.
Step 3: Acidic Cleavage and Free-Basing
Deprotection : Dissolve the crude sulfinamide intermediate in methanol (0.2 M). Add a solution of 4M HCl in 1,4-dioxane (3.0 eq). Stir at room temperature for 2 hours ()[4].
Causality: The strongly acidic, non-aqueous conditions selectively cleave the N-S bond, releasing the primary amine hydrochloride salt and volatile byproducts (e.g., sulfur dioxide and isobutylene).
Free-Basing (Self-Validation) : Concentrate the mixture. Dissolve the crude residue in water and wash with diethyl ether. This crucial step removes all non-polar organic impurities while the protonated amine remains safely in the aqueous layer. Adjust the aqueous layer to pH 12 using 2M NaOH.
Isolation : Extract the basic aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to afford the pure (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine.
Figure 2: Mechanistic progression of C-C bond formation and deprotection.
Quantitative Data & Reaction Parameters
The following table summarizes the optimized thermodynamic parameters and expected yields for the synthesis pathway.
Parameter
Step 1: Condensation
Step 2: Lithiation & Addition
Step 3: Deprotection
Key Reagents
2-Methoxybenzaldehyde, Sulfinamide
1-Methyl-1H-imidazole, n-BuLi
HCl (4M in dioxane), NaOH
Solvent System
Anhydrous THF
Anhydrous THF
Methanol / Water
Temperature
60 °C
-78 °C to Room Temp
Room Temp
Atmosphere
Nitrogen / Argon
Nitrogen / Argon
Ambient
Reaction Time
12 Hours
3.5 Hours
2 Hours
Typical Yield
85 - 95%
70 - 85%
> 90%
References
Synthetic Approaches to the New Drugs Approved During 2022
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Relevance: Validates the use of the Ellman sulfinamide auxiliary and subsequent acidic cleavage protocols for the synthesis of complex pharmaceutical amines.
BAY-9835: Discovery of the First Orally Bioavailable ADAMTS7 Inhibitor
Source: Journal of Medicinal Chemistry (via PubMed Central)
URL:[Link]
Relevance: Provides authoritative experimental grounding for the regioselective lithiation of 1-methyl-1H-imidazole at -78 °C using n-BuLi.
Comprehensive Technical Guide on (2-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary In contemporary medicinal chemistry, the design of highly selective kinase and phosphodiesterase (PDE) inhibitors relies heavily on privileged chiral building blocks. (2-Methoxyphenyl)(1-methyl-1H-imida...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, the design of highly selective kinase and phosphodiesterase (PDE) inhibitors relies heavily on privileged chiral building blocks. (2-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine (CAS: 875163-27-2) has emerged as a critical structural motif in advanced therapeutics, particularly for central nervous system (CNS) disorders [1]. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of this compound's physicochemical properties, a self-validating enantioselective synthesis protocol, and its mechanistic application in drug discovery.
Unlike standard aliphatic amines, this specific heteroaryl/diaryl methanamine provides a unique combination of steric shielding, hydrogen bonding capacity, and basicity, making it an indispensable scaffold for highly targeted pharmacophores.
Part I: Structural Rationale & Physicochemical Profiling
The utility of (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine stems from its precise spatial geometry. The molecule features a chiral benzylic center flanked by two distinct aromatic systems.
The 1-Methyl-1H-imidazole Ring: This moiety provides a basic nitrogen that frequently acts as a hydrogen bond acceptor or a chelating agent for metal ions (such as Zn²⁺ or Mg²⁺) within enzyme active sites. The N-methyl group prevents tautomerization, locking the imidazole into a single, predictable tautomeric state.
The 2-Methoxyphenyl Ring: The ortho-methoxy substituent is not merely decorative; it provides significant steric bulk that restricts the rotation of the adjacent carbon-carbon bond. This conformational restriction reduces the entropic penalty upon binding to a target receptor. Furthermore, the methoxy oxygen serves as a secondary hydrogen bond acceptor.
Low MW allows for downstream coupling without exceeding Lipinski's Rule of 5.
Topological Polar Surface Area
~41.5 Ų
Optimal for blood-brain barrier (BBB) penetration in CNS-targeted drugs.
Hydrogen Bond Donors
1 (Primary Amine, -NH₂)
Essential nucleophilic handle for Buchwald-Hartwig amination or amide coupling.
Hydrogen Bond Acceptors
3 (N, N, O)
Facilitates robust interaction with target enzyme active site residues.
Part II: Enantioselective Synthesis Protocol (The Self-Validating Workflow)
Because the biological activity of methanamine-derived drugs is highly stereodependent, synthesizing this compound as a racemate and resolving it later is inefficient. The industry standard utilizes Ellman’s sulfinamide chemistry to establish the chiral center with high diastereoselectivity.
The following protocol is designed as a self-validating system , ensuring that each step has a built-in analytical checkpoint to guarantee the integrity of the final product.
Enantioselective synthesis workflow of the methanamine via Ellman's auxiliary.
Step 1: Formation of the Chiral Sulfinyl Imine
Objective: Condense 1-methyl-1H-imidazole-2-carboxaldehyde with (R)-2-methylpropane-2-sulfinamide.
Procedure: To a solution of the aldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF), add (R)-2-methylpropane-2-sulfinamide (1.1 eq) followed by Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq). Stir at room temperature for 12 hours.
Causality: Ti(OEt)₄ acts as both a Lewis acid to activate the carbonyl carbon and a potent water scavenger. Removing water dynamically drives the equilibrium of the imine condensation to completion, preventing reversible hydrolysis.
Validation Checkpoint: Quench a 0.1 mL aliquot with saturated aqueous NaHCO₃. The immediate formation of a white precipitate (TiO₂) validates the active presence of the titanium reagent. LC-MS of the organic layer must show the [M+H]⁺ peak of the sulfinyl imine without residual aldehyde.
Step 2: Diastereoselective Grignard Addition
Objective: Introduce the 2-methoxyphenyl group to establish the chiral center.
Procedure: Cool the sulfinyl imine solution to -48 °C. Dropwise, add 2-methoxyphenylmagnesium bromide (1.5 eq) in THF. Stir for 4 hours at -48 °C, then slowly warm to 0 °C.
Causality: The reaction must be maintained at -48 °C to freeze the conformational dynamics of the imine. The sulfinyl oxygen coordinates with the magnesium ion of the Grignard reagent, forming a rigid, six-membered cyclic transition state. This directs the nucleophilic attack exclusively to one face of the imine, yielding high diastereoselectivity.
Validation Checkpoint: Perform chiral HPLC on a worked-up aliquot. A diastereomeric ratio (dr) of >95:5 validates the facial selectivity of the transition state. If dr is lower, it indicates the reaction temperature exceeded the kinetic threshold, allowing a non-coordinated open transition state.
Step 3: Acidic Cleavage of the Sulfinyl Group
Objective: Remove the chiral auxiliary to yield the free primary amine.
Procedure: Dissolve the purified sulfinamide in methanol. Add 4M HCl in dioxane (3.0 eq) and stir for 2 hours at room temperature. Concentrate under reduced pressure, neutralize with 1M NaOH, and extract with dichloromethane (DCM).
Causality: The tert-butanesulfinyl group is highly sensitive to acidic conditions. HCl selectively protonates the sulfinamide nitrogen, facilitating the cleavage of the S-N bond without affecting the methoxy ether or the imidazole ring.
Validation Checkpoint: ¹H NMR (CDCl₃) must show the disappearance of the bulky tert-butyl singlet (~1.2 ppm) and the appearance of a broad singlet corresponding to the free -NH₂ protons.
Part III: Pharmacological Application in Drug Discovery
The primary application of (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine is as a nucleophilic building block in the synthesis of complex heteroaromatic therapeutics. A prominent example is its use in the development of 1H-pyrazolo[4,3-b]pyridin-7-amines , which function as potent Phosphodiesterase 1 (PDE1) inhibitors [1].
In this context, the primary amine of our target compound undergoes a coupling reaction (often an SNAr reaction with a halogenated pyrazolopyridine) to form a secondary amine linkage. The resulting molecule is utilized to treat psychiatric and cognitive disorders.
Mechanism of Action: PDE1 Inhibition
PDE1 is an enzyme responsible for the hydrolysis of cyclic nucleotides (cAMP and cGMP) in the brain. By inhibiting PDE1, drugs derived from this methanamine scaffold prevent the degradation of these secondary messengers.
Mechanism of action for PDE1 inhibitors utilizing the methanamine scaffold in CNS disorders.
The spatial arrangement provided by the 2-methoxyphenyl and 1-methylimidazole rings allows the inhibitor to perfectly occupy the hydrophobic pockets of the PDE1 active site, while the imidazole nitrogen coordinates with the catalytic metal ions, driving target specificity.
Part IV: Analytical Quality Control
Before deploying (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine in library synthesis, it must pass rigorous analytical validation. The table below outlines the required QC parameters to ensure trustworthiness in downstream biological assays [3].
Table 2: Analytical Quality Control (QC) Parameters
Analytical Method
Target Specification
Validation Purpose
¹H NMR (400 MHz, CDCl₃)
Singlet at ~3.8 ppm (3H, -OCH₃), Singlet at ~3.5 ppm (3H, N-CH₃), Benzylic CH at ~5.1 ppm.
Confirms structural integrity and absence of residual solvents or starting materials.
LC-MS (ESI+)
[M+H]⁺ m/z = 218.1
Validates the exact molecular mass and isotopic distribution.
Chiral HPLC
Enantiomeric Excess (ee) > 99%
Ensures stereochemical purity, which is critical to avoid off-target toxicity and ensure maximum binding affinity.
Karl Fischer Titration
Water content < 0.5%
Prevents degradation of the amine and ensures accurate stoichiometry for downstream coupling reactions.
References
Source: Google Patents (US Patent 11,634,416 B2)
(2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine - Chemical Substance Information
Source: NextSDS Database
URL:[Link]
Structural Elucidation and Asymmetric Synthesis of (2-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine: A Technical Whitepaper
Executive Summary In modern drug discovery, the diarylmethylamine scaffold is a privileged pharmacophore, frequently utilized to navigate complex structure-activity relationships (SAR). This whitepaper provides an in-dep...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the diarylmethylamine scaffold is a privileged pharmacophore, frequently utilized to navigate complex structure-activity relationships (SAR). This whitepaper provides an in-depth technical analysis of (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine , a highly specific chiral building block registered under1[1]. By deconstructing its IUPAC nomenclature, detailing its physicochemical properties, and establishing a causality-driven, self-validating asymmetric synthesis protocol, this guide serves as an authoritative resource for medicinal chemists and drug development professionals.
Nomenclature Logic and Structural Topology
The IUPAC name (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine provides a precise topological map of the molecule. As a Senior Application Scientist, I approach this nomenclature by isolating the core and mapping its functional appendages:
The Core (Methanamine): The foundational scaffold is a single carbon atom attached to a primary amine (
−NH2
). Because this carbon is bonded to four distinct groups (an aryl ring, a heteroaryl ring, an amine, and a hydrogen atom), it constitutes a chiral stereocenter .
Substituent 1 (2-Methoxyphenyl): An anisole derivative attached at the ortho position. The methoxy group introduces both steric bulk and an electron-donating effect, which restricts the rotational degrees of freedom around the benzylic carbon and increases the overall lipophilicity (LogP) of the molecule.
Substituent 2 (1-Methyl-1H-imidazol-2-yl): A nitrogen-rich heteroaromatic ring. The
N
-methylation at the 1-position prevents tautomerization, locking the imidazole into a specific electronic configuration. The
sp2
hybridized nitrogen at the 3-position is a potent hydrogen bond acceptor and metal coordinator.
Caption: Structural deconstruction of the target diarylmethylamine based on IUPAC nomenclature.
Physicochemical Properties & Quantitative Data
Understanding the quantitative parameters of this compound is critical for downstream formulation and assay development. The following table summarizes the key physicochemical data derived from structural analysis and database cross-referencing[1],[2].
Necessitates asymmetric synthesis for pure active pharmaceutical ingredients (APIs).
Pharmacological Causality: The Bidentate Ligand Paradigm
Why is this specific structural motif valuable? The spatial arrangement of the primary amine and the unmethylated imidazole nitrogen creates a highly efficient bidentate coordination sphere .
Research has demonstrated that derivatives of (1-methyl-1H-imidazol-2-yl)methanamine act as potent ligands for transition metals. When coordinated with Platinum(II), these complexes exhibit significant cytotoxic effects on human carcinoma cell lines (e.g., NCI-H460), operating via a mechanism similar to cisplatin by intercalating with nuclear DNA and inducing p53/p21-dependent apoptosis[3].
By introducing the 2-methoxyphenyl group to this core, we intentionally increase the steric hindrance and lipophilicity of the molecule. This modification is hypothesized to enhance cellular membrane permeability and alter the DNA-binding kinetics of the resulting metallo-complexes, providing a tunable therapeutic window.
Asymmetric Synthetic Methodology
Direct reductive amination of benzophenones is sterically hindered and yields racemic mixtures, which are unacceptable in modern drug development due to differential enantiomeric pharmacokinetics. Alternatively, modern umpolung approaches utilize to construct diarylmethylamines.
However, for bench-scale, highly predictable stereocontrol, the addition of an organometallic reagent to a chiral sulfinyl imine (Ellman's chemistry) remains the gold standard.
This protocol is designed as a self-validating system , ensuring that each chemical transformation can be analytically confirmed before proceeding.
Step 1: Imine Condensation
Action: React 1-methyl-1H-imidazole-2-carboxaldehyde (1.0 eq) with (R)-2-methylpropane-2-sulfinamide (1.1 eq) in anhydrous dichloromethane (DCM) using Titanium(IV) ethoxide (
Ti(OEt)4
) (2.0 eq) as a Lewis acid and water scavenger.
Causality:Ti(OEt)4
activates the aldehyde for nucleophilic attack while simultaneously trapping the generated water, driving the equilibrium toward the imine. The (R)-tert-butyl group establishes the chiral environment necessary for downstream stereocontrol.
Validation: Monitor via LC-MS. The reaction is complete when the aldehyde peak disappears and a new mass corresponding to
[M+H]+=214.1
emerges.
Step 2: Diastereoselective Grignard Addition
Action: Cool the purified sulfinyl imine to -78°C in anhydrous tetrahydrofuran (THF). Dropwise, add 2-methoxyphenylmagnesium bromide (1.5 eq). Stir for 4 hours, allowing the reaction to slowly warm to -20°C.
Causality: THF is chosen over non-polar solvents because its oxygen atoms coordinate and stabilize the Grignard reagent, preventing aggregation. The bulky tert-butyl sulfinyl group blocks one face of the imine, forcing the Grignard reagent to attack from the less hindered face, resulting in high diastereomeric excess (d.e.).
Validation: Quench an aliquot with saturated
NH4Cl
. Extract with ethyl acetate and analyze via
1H
-NMR. The appearance of a new benzylic proton singlet (~5.5 ppm) confirms the addition.
Step 3: Acidic Cleavage & Isolation
Action: Dissolve the intermediate in methanol. Add 4M HCl in dioxane (3.0 eq) and stir at room temperature for 2 hours.
Causality: Mild acidic conditions selectively cleave the N-S bond of the sulfinyl group without degrading the acid-sensitive methoxy ether or the basic imidazole ring.
Validation: Perform Chiral Stationary Phase HPLC (CSP-HPLC). A single major peak indicates high enantiomeric excess (ee > 95%), validating the stereocontrol hypothesis of the entire workflow.
Discovery and Synthesis of Novel Methoxyphenyl Imidazole Derivatives: A Guide to Lead Generation and Optimization
An In-depth Technical Guide for Drug Development Professionals The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1][2] It...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Drug Development Professionals
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1][2] Its electron-rich character and ability to act as both a proton donor and acceptor allow it to bind effectively to a wide range of biological receptors and enzymes.[1] Within this broad class, derivatives featuring a methoxyphenyl substituent have garnered significant attention for their diverse and potent biological activities, ranging from anticancer and antimicrobial to antimalarial and antioxidant properties.[3][4][5][6] The methoxy group, through its electronic and steric influence, can significantly modulate the pharmacokinetic and pharmacodynamic profile of the parent imidazole, making it a key functional group in the design of novel therapeutics.
This guide provides a technical overview of the prevailing synthetic strategies, characterization techniques, and biological evaluation of methoxyphenyl imidazole derivatives, written from the perspective of a senior application scientist. The focus is on providing not just protocols, but the underlying rationale to empower researchers in the discovery and optimization of new chemical entities.
Part 1: Core Synthetic Strategies & Mechanistic Rationale
The synthesis of substituted imidazoles is well-established, with the most robust and versatile method being the Radziszewski synthesis and its modern variations. This approach typically involves a one-pot, three-component condensation reaction that offers high atom economy and procedural simplicity.
The Three-Component Condensation Reaction
The most common pathway involves the reaction of a 1,2-dicarbonyl compound (like benzil), an aldehyde (e.g., 4-methoxybenzaldehyde), and a nitrogen source, typically ammonium acetate, in a suitable solvent like glacial acetic acid.[5][7][8]
Causality Behind Experimental Choices:
1,2-Dicarbonyl (e.g., Benzil): This component provides the C4 and C5 atoms of the final imidazole ring. Benzil is a common choice due to its commercial availability and reactivity.
Aldehyde (e.g., 4-Methoxybenzaldehyde): This reagent provides the C2 atom of the imidazole ring and is the source of the critical methoxyphenyl substituent. The position of the methoxy group (ortho, meta, or para) on the phenyl ring is a key point of diversification for structure-activity relationship (SAR) studies.
Ammonium Acetate: This serves as the nitrogen source, providing both nitrogen atoms (N1 and N3) for the imidazole core. It is favored over ammonia gas due to its ease of handling as a solid.
Glacial Acetic Acid: It functions as both the solvent and a catalyst. Its acidic nature protonates the carbonyl groups, activating them for nucleophilic attack and facilitating the necessary dehydration steps in the reaction cascade.
The general workflow for this synthesis is depicted below.
Caption: General workflow for the three-component synthesis of methoxyphenyl imidazole derivatives.
Part 2: Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole
This protocol is a representative example derived from common methodologies, such as those employing microwave assistance to improve reaction times and yields.[5][8] It is designed to be self-validating through clear checkpoints and expected outcomes.
Materials and Equipment:
Benzil (1 mmol, 210.2 mg)
4-Methoxybenzaldehyde (1 mmol, 136.2 mg, 122 µL)
Ammonium acetate (10 mmol, 770.8 mg)
Glacial acetic acid (5 mL)
Microwave reactor or conventional heating setup (oil bath with reflux condenser)
Standard laboratory glassware, filtration apparatus, and recrystallization solvents (e.g., ethanol or methanol)
Step-by-Step Methodology:
Reagent Preparation: In a 10 mL microwave reaction vessel, combine benzil (1 mmol), 4-methoxybenzaldehyde (1 mmol), and ammonium acetate (10 mmol).
Scientist's Note: A 10-fold excess of ammonium acetate is used to drive the reaction equilibrium towards the product by ensuring a high concentration of the nitrogen source.
Solvent Addition: Add 5 mL of glacial acetic acid to the vessel. Stir the mixture briefly to ensure the solids are well-dispersed.
Microwave-Assisted Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture for a total of 60-90 seconds (e.g., in two 30-45 second intervals) at a temperature of approximately 100-120°C.
Alternative (Conventional Heating): If a microwave is unavailable, the mixture can be refluxed in an oil bath for 2-4 hours.[7] Reaction progress should be monitored by Thin Layer Chromatography (TLC).
Reaction Work-up and Isolation: After the reaction, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ~50 mL of ice-cold distilled water while stirring.
Rationale: The product is insoluble in water, while the acetic acid and excess ammonium acetate are soluble. This step causes the crude product to precipitate out of the solution.
Filtration: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold distilled water to remove any residual acetic acid.
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol.[5] Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals. Filter the purified crystals and dry them under a vacuum.
Characterization and Data Interpretation:
The structure of the synthesized compound, 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole, is confirmed using standard spectroscopic methods.
FT-IR (KBr, cm⁻¹): Expect to see a characteristic peak around 3410 cm⁻¹ corresponding to the N-H stretch of the imidazole ring. A sharp band around 1604 cm⁻¹ indicates the C=N stretching vibration. The disappearance of the aldehyde C=O peak (~1700 cm⁻¹) confirms the reaction's completion.[5]
¹H-NMR (DMSO-d₆, ppm):
A singlet around 12.5 ppm is characteristic of the N-H proton of the imidazole ring.[5]
A singlet around 3.8 ppm corresponds to the three protons of the methoxy (-OCH₃) group.
A series of multiplets between 6.9 and 8.1 ppm will be observed for the aromatic protons on the three phenyl rings.[5][7]
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+] at m/z 326, corresponding to the molecular weight of the product (C₂₂H₁₈N₂O).[5]
Part 3: Biological Evaluation & Mechanistic Insights
Methoxyphenyl imidazole derivatives have shown significant promise as anticancer agents, often functioning as inhibitors of protein kinases, which are crucial enzymes in cell signaling pathways.[6][9] Dysregulation of kinases, such as Epidermal Growth Factor Receptor (EGFR), FMS-like tyrosine kinase 3 (FLT3), and Src Family Kinases (SFKs), is a hallmark of many cancers.[6][10][11]
Targeting Kinase Signaling Pathways
Many imidazole-based compounds are ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade that promotes cell proliferation and survival.[12] The imidazole core often forms critical hydrogen bonds with the "hinge" region of the kinase domain.[11][12]
Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway by a methoxyphenyl imidazole derivative.
Quantitative Analysis of Biological Activity
The anticancer potential of novel derivatives is typically assessed using in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying potency.
Table 1: Examples of biological activity for various methoxyphenyl imidazole and related derivatives.
Structure-Activity Relationship (SAR) Insights:
The data often show that the presence and position of the methoxy group are critical for activity. For example, in one study, replacing a furanyl ring with a 4-methoxyphenyl group led to a dramatic reduction in EGFR inhibitory property, indicating that electronic and steric factors are finely tuned.[6]
In antimalarial compounds, a 4-hydroxy-3-methoxyphenyl substitution (Compound 1) was more potent than a simple 4-methoxyphenyl group (Compound 2), suggesting that additional hydrogen bonding capability can enhance activity.[5]
Conclusion and Future Directions
Methoxyphenyl imidazole derivatives represent a versatile and highly tractable scaffold for drug discovery. The straightforward and efficient multi-component synthesis allows for the rapid generation of diverse chemical libraries. The demonstrated activity of these compounds as kinase inhibitors provides a strong foundation for their development as anticancer agents.
Future research should focus on:
Systematic SAR Studies: Exploring a wider range of substitutions on all three phenyl rings to build more comprehensive SAR models.
Mechanism of Action Elucidation: Moving beyond primary screening to confirm target engagement in cellular models and identify potential off-target effects.
Pharmacokinetic Profiling: Evaluating the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.[14][15]
By integrating rational design, efficient synthesis, and rigorous biological evaluation, the full therapeutic potential of this promising class of compounds can be realized.
References
Al-Ostath, A., Abed, A., Al-Radwan, R., Al-Wahaibi, L. H., & El-Emam, A. A. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Pharmaceuticals, 17(5), 633. [Link]
Desai, N. C., & Somani, H. (2013). 4-(4-Methoxyphenyl) -5- Phenyl -1H- Imidazoles from 4-Methoxybenzil in the Absence of C. International Journal of Scientific & Engineering Research, 4(7). [Link]
Hayal, M. Y., Anatheil, A. H., & al Awadi, H. S. S. (2024). Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. Journal of Medicinal and Chemical Sciences, 7(10), 3290-3298. [Link]
Suryani, I., & Fajri, P. A. (2021). Synthesis and Docking Study of 2–Aryl-4,5-diphenyl-1H-imidazole Derivatives as Lead Compounds for Antimalarial Agent. Rasayan Journal of Chemistry, 14(1), 105-111. [Link]
Modi, S., Shen, Y., Xiang, S., Kang, H., Wang, L., Zhang, K., & Li, H. Y. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways. Bioorganic Chemistry, 147, 107380. [Link]
Eldehna, W. M., Al-Rashood, S. T., Al-Warhi, T., Al-Tamimi, A. M., & Abdel-Aziz, H. A. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 29(23), 5283. [Link]
Suma, T. K., & Yathirajan, H. S. (2022). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. IntechOpen. [Link]
Khanage, S., Mohite, P., Pandhare, R., & Raju, S. (2020). Synthesis and Antimicrobial Evaluation of 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate Derivatives. ResearchGate. [Link]
Rostek, M., Degutyte, R., Stankevic, M., Sapijanskaite-Strocke, B., & Strockis, A. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. International Journal of Molecular Sciences, 25(13), 6965. [Link]
Tsolak, O., Yurttas, L., Gul, M., & Cankaya, M. (2024). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Omega. [Link]
Abdel-Ghani, T. M., El-Sayed, W. A., & Al-Sharary, S. K. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. ResearchGate. [Link]
Malik, S., Al-Thabaiti, S. A., & Malik, M. A. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 10, 937087. [Link]
El-Sayed, W. A., Abdel-Ghani, T. M., & Al-Sharary, S. K. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Molecules, 26(3), 633. [Link]
Chen, C., et al. (2004). Identification of 2-{2-[2-(5-Bromo-2-methoxyphenyl)-ethyl]-3-fluorophenyl}-4,5-dihydro-1H-imidazole (ML00253764), a Small Molecule Melanocortin 4 Receptor Antagonist. Journal of Medicinal Chemistry. [Link]
El-Sayed, W. A., Abdel-Ghani, T. M., & Al-Sharary, S. K. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Molecules, 26(3), 633. [Link]
Sharma, V., & Kumar, P. (2012). Diverse Pharmacological Significance of Imidazole Derivatives- A Review. Research Journal of Pharmacy and Technology, 5(11), 1403-1409. [Link]
Ali, I., Wani, W. A., & Saleem, K. (2013). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Mini-Reviews in Medicinal Chemistry, 13(11), 1591-1612. [Link]
Tintori, C., Zamperini, C., & Botta, M. (2019). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Molecules, 24(18), 3294. [Link]
Shakyawar, D., & Sharma, M. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. [Link]
Miljković, M., & Bajorath, J. (2012). Assessing the Target Differentiation Potential of Imidazole-Based Protein Kinase Inhibitors. Journal of Medicinal Chemistry, 56(1), 225-234. [Link]
Application Note: Advanced Purification Protocol for (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine
Introduction and Scope (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine (CAS: 875163-27-2)[1] is a highly polar, basic heteroaromatic building block frequently utilized in the synthesis of kinase inhibitors and GP...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Scope
(2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine (CAS: 875163-27-2)[1] is a highly polar, basic heteroaromatic building block frequently utilized in the synthesis of kinase inhibitors and GPCR-targeting therapeutics. Its structural motif—a primary methanamine bridged between a 2-methoxyphenyl ether and a 1-methyl-1H-imidazole ring—presents unique purification challenges.
The presence of two basic nitrogen centers (the primary amine and the imidazole ring) often leads to severe peak tailing and irreversible adsorption on standard silica stationary phases due to electrostatic interactions with residual acidic silanols[2]. This application note details a robust, three-stage purification workflow—comprising acid-base extraction, modified reversed-phase high-performance liquid chromatography (RP-HPLC), and controlled crystallization—designed to bypass these issues and yield >99% pure material.
Physicochemical Profiling
Understanding the ionization states of the molecule is critical for designing an effective, self-validating purification strategy.
Requires an aqueous pH > 11 for complete deprotonation during free-base extraction.
Imidazole pKₐ
~7.0
Protonates at neutral to mildly acidic pH; contributes to high polarity and water solubility.
LogP (Neutral)
~1.2
Moderately lipophilic in free-base form; requires non-polar solvents (e.g., DCM) for extraction.
Purification Workflow and Mechanistic Rationale
Stage 1: Acid-Base Liquid-Liquid Extraction (LLE)
Causality: The crude synthesis mixture typically contains unreacted neutral starting materials and organic-soluble byproducts. By lowering the aqueous phase to pH 1–2, both the primary amine and the imidazole nitrogen are protonated, forming a highly water-soluble dication. Neutral impurities remain in the organic phase and are discarded. Subsequent basification to pH > 11 completely deprotonates the molecule, allowing the neutral free base to partition back into a fresh organic solvent.
Fig 1. Phase partitioning logic during the acid-base extraction stage.
Stage 2: Preparative RP-HPLC with Basic Modifiers
Causality: Standard normal-phase silica chromatography is generally unsuitable for this compound due to strong ion-exchange interactions between the basic amines and acidic silanol groups, leading to streaking and poor recovery[3]. Instead, RP-HPLC on a C18 column is employed. To mitigate silanol interactions, the mobile phase is modified with 0.1% Ammonium Hydroxide (NH₄OH) or Triethylamine (TEA)[3]. Operating at a high pH suppresses the ionization of the basic analyte, increasing its hydrophobicity and retention on the C18 phase, while simultaneously neutralizing surface silanols to ensure sharp, symmetrical peaks[2].
Stage 3: Hydrochloride Salt Crystallization
Causality: The free base of this compound can present as a viscous oil or a low-melting solid that is prone to atmospheric oxidation. Conversion to a hydrochloride salt enhances chemical stability, crystallinity, and long-term shelf-life.
Fig 2. Three-stage purification workflow for heteroaromatic methanamines.
Step-by-Step Experimental Protocols
Protocol A: Acid-Base Extraction
Dissolution: Dissolve 10.0 g of crude (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine in 100 mL of Dichloromethane (DCM).
Acidic Extraction: Transfer the solution to a separatory funnel. Add 100 mL of 1 M aqueous HCl. Shake vigorously and vent. Allow the layers to separate. The target compound partitions into the upper aqueous layer.
Organic Wash: Drain the lower DCM layer (containing neutral impurities) and discard. Wash the aqueous layer with an additional 50 mL of DCM to remove residual non-polar organics.
Basification: Transfer the aqueous layer to an Erlenmeyer flask submerged in an ice bath. Slowly add 2 M NaOH dropwise under continuous stirring until the pH reaches >11 (verify with pH test strips). The solution will become cloudy as the free base oils out.
Basic Extraction: Transfer the basified mixture back to the separatory funnel. Extract the aqueous layer with 3 x 75 mL of DCM.
Drying and Concentration: Combine the DCM extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enriched free base.
Protocol B: Preparative RP-HPLC
Sample Preparation: Dissolve the enriched free base in a minimum volume of Initial Mobile Phase (10% MeCN in Water with 0.1% NH₄OH). Filter through a 0.45 µm PTFE syringe filter.
Column Equilibration: Equilibrate a Preparative C18 Column (e.g., 50 x 250 mm, 10 µm) at a flow rate of 50 mL/min.
Table 2: RP-HPLC Method Parameters
Time (min)
% Solvent A (Water + 0.1% NH₄OH)
% Solvent B (MeCN + 0.1% NH₄OH)
Phase
0.0 – 5.0
90%
10%
Isocratic Loading
5.0 – 25.0
90% → 40%
10% → 60%
Linear Gradient Elution
25.0 – 30.0
40% → 5%
60% → 95%
Column Wash
Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm. Collect the major peak eluting at approximately 40% B.
Recovery: Lyophilize the combined pure fractions to remove water, MeCN, and the volatile NH₄OH modifier, yielding the ultra-pure free base.
Protocol C: Salt Formation (Hydrochloride)
Dissolution: Dissolve the purified free base in 10 volumes of anhydrous Diethyl Ether (use a 1:1 mixture of Ether/Ethanol if solubility is poor).
Precipitation: Under vigorous stirring at 0 °C, slowly add 2.2 equivalents of 2 M HCl in Diethyl Ether. A white precipitate will form immediately.
Isolation: Stir for an additional 30 minutes at 0 °C to ensure complete crystallization. Filter the solid under vacuum using a Büchner funnel.
Washing and Drying: Wash the filter cake with cold anhydrous Diethyl Ether. Dry the solid in a vacuum oven at 40 °C for 12 hours to yield the final dihydrochloride salt.
Quantitative Recovery and Purity Metrics
To validate the efficiency of the workflow, the following metrics represent typical recovery profiles for this class of compounds.
Table 3: Purification Metrics & Yield Tracking
Purification Stage
Mass Yield
HPLC Purity (Area %)
Physical Appearance
Crude Input
10.0 g
78.5%
Dark brown oil
Post-Extraction
8.2 g
92.1%
Yellowish oil
Post-HPLC
6.8 g
>99.5%
Off-white solid (lyophilized)
Final HCl Salt
7.5 g
>99.9%
White crystalline powder
References
(2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine - Chemical Substance Information
Source: NextSDS Substance Database
URL:[Link][1]
The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations
Source: Journal of Chromatography A (McCalley, D. V., 2010)
URL:[Link][2]
In vitro testing of (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine
An In-Depth Guide to the In Vitro Pharmacological Profiling of (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine Abstract This comprehensive guide details a strategic, multi-tiered approach for the in vitro charact...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the In Vitro Pharmacological Profiling of (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine
Abstract
This comprehensive guide details a strategic, multi-tiered approach for the in vitro characterization of (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine, a novel compound belonging to the pharmacologically significant imidazole class. Given the absence of specific biological data for this molecule, this document provides a robust framework for its initial exploration, beginning with foundational cytotoxicity and antimicrobial assessments, and progressing to broad-based screening against major drug target families. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and data-driven decision-making to unveil the compound's therapeutic potential.
Introduction: The Rationale for a Tiered Screening Approach
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine is a novel entity within this class, and its pharmacological profile is currently uncharacterized.
In the absence of a known biological target, a systematic and unbiased screening cascade is the most logical and resource-efficient path forward.[4][5][6] This guide eschews a single, presumptive assay in favor of a tiered workflow. This strategy ensures that foundational data on cytotoxicity informs the design of subsequent, more complex functional assays, thereby ensuring data integrity and preventing misleading results. Our approach is aligned with the principles of early-stage drug discovery, which prioritize the rapid generation of decision-making data across a range of potential biological activities.[4][7]
The following protocols are presented as a comprehensive, self-validating system, designed to guide the researcher from initial toxicity assessment to broad functional screening and, finally, to more focused, hypothesis-driven investigations.
Caption: Tiered screening workflow for uncharacterized compounds.
Tier 1: Foundational Assays
The primary objective of this tier is to establish the fundamental biological activity profile of the compound, focusing on cytotoxicity and potential antimicrobial effects—a common characteristic of imidazole derivatives.[8][9]
Protocol: Cytotoxicity Profiling using MTT Assay
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[10] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10][11] This assay is a critical first step to determine the compound's intrinsic cytotoxicity (IC50) and to identify a range of non-toxic concentrations for use in subsequent cell-based functional assays.[9][12]
Human cancer cell lines (e.g., HeLa - cervical, A549 - lung) and a non-cancerous line (e.g., HEK293 - embryonic kidney)
Appropriate cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin
MTT reagent (5 mg/mL in sterile PBS)
Dimethyl sulfoxide (DMSO)
96-well flat-bottom sterile microplates
Humidified incubator (37°C, 5% CO₂)
Microplate reader
Step-by-Step Protocol:
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of culture medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
Compound Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for "vehicle control" (medium with the highest DMSO concentration used) and "untreated control" (medium only).
Incubation: Incubate the plate for 48 hours in a humidified incubator.
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4 hours. The appearance of purple precipitate indicates formazan crystal formation.
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Presentation and Analysis:
Concentration (µM)
Absorbance (570nm)
% Viability vs. Vehicle
0 (Vehicle)
1.25
100%
0.1
1.23
98.4%
1
1.19
95.2%
10
0.95
76.0%
50
0.61
48.8%
100
0.22
17.6%
The IC50 value (the concentration at which 50% of cell viability is inhibited) is calculated by plotting % viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Scientific Rationale: Given the prevalence of antimicrobial activity among imidazole derivatives, a primary screen for antibacterial and antifungal effects is warranted.[1][8][9] The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
Step-by-Step Protocol:
Compound Dilution: In a 96-well plate, add 50 µL of sterile broth to all wells. Add 50 µL of a 2X starting concentration of the test compound to the first column, creating a 1:1 dilution. Serially dilute 50 µL across the plate to create a range of concentrations.
Inoculation: Prepare a microbial suspension adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension so that the final concentration in each well after inoculation is approximately 5 x 10⁵ CFU/mL.[14] Add 50 µL of this standardized inoculum to each well.
Controls: Include a "growth control" well (broth and inoculum, no compound) and a "sterility control" well (broth only).
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Tier 2: Broad Target-Class Screening
If the compound is non-cytotoxic at reasonable concentrations (e.g., IC50 > 30 µM), the next tier involves screening against broad, high-value drug target families. These assays are designed to detect potential "hits" that can guide further investigation.
Protocol: GPCR Activity Screening (cAMP Assay)
Scientific Rationale: G-protein coupled receptors (GPCRs) are the largest family of druggable targets.[15] Many GPCRs signal through the modulation of intracellular cyclic AMP (cAMP). Gs-coupled receptors activate adenylyl cyclase to increase cAMP, while Gi-coupled receptors inhibit it.[16] A luminescent or fluorescent cAMP assay can rapidly determine if the compound acts as an agonist or antagonist at these receptor types.[1][17][18]
Caption: Principle of a luciferase-based cAMP assay.
Step-by-Step Protocol (using Promega cAMP-Glo™ as an example): [1]
Cell Culture: Use a cell line stably expressing a model Gs or Gi-coupled receptor (e.g., HEK293 with ADRB2). Plate cells in a 96-well white-walled plate and incubate.
Compound Addition: Add the test compound at various concentrations (determined from cytotoxicity data). For antagonist screening, add the compound first, then stimulate with a known agonist.
Cell Lysis & cAMP Detection: After incubation, lyse the cells and add the cAMP detection solution containing protein kinase A (PKA). The amount of cAMP produced will activate PKA.
ATP Detection: Add Kinase-Glo® Reagent. This terminates the PKA reaction and measures the amount of ATP remaining. Low remaining ATP indicates high PKA activity and thus high cAMP levels (Gs agonism). High remaining ATP indicates low PKA activity and thus low cAMP levels (Gi agonism or Gs antagonism).
Luminescence Reading: Read the luminescent signal on a plate reader. The signal is inversely proportional to the cAMP concentration.
Scientific Rationale: Protein kinases are another major class of drug targets, particularly in oncology and immunology. Kinase activity is measured by the transfer of phosphate from ATP to a substrate, producing ADP. The ADP-Glo™ assay is a universal platform that quantifies the amount of ADP produced in a kinase reaction, making it suitable for screening against a wide panel of kinases.[19]
Step-by-Step Protocol:
Reaction Setup: In a 384-well plate, set up the kinase reaction including a specific kinase (e.g., a panel of representative kinases), its substrate, ATP, and the test compound at a fixed concentration (e.g., 10 µM).
Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
ADP to ATP Conversion: Add Kinase Detection Reagent, which contains an enzyme that converts the ADP produced in the kinase reaction back into ATP.
Luminescence Reading: This newly synthesized ATP is then used as a substrate for a luciferase, generating a light signal that is directly proportional to kinase activity. A low signal indicates inhibition.
Data Presentation:
Results are typically presented as percent inhibition relative to a no-compound control.
Kinase Target
% Inhibition at 10 µM
CDK2/CycA
5%
SRC
8%
p38α
65%
EGFR
12%
A "hit" is typically defined as >50% inhibition in the primary screen.
Protocol: Ion Channel Modulation (Automated Patch Clamp)
Scientific Rationale: Ion channels are critical for cellular communication and are important drug targets for a range of diseases. Automated patch-clamp (APC) technology has revolutionized ion channel drug discovery by enabling medium-to-high throughput screening.[8][20] This technique directly measures the flow of ions through channels in the cell membrane, providing high-quality data on compound-induced inhibition or activation.[21]
Step-by-Step Protocol (Conceptual):
Cell Preparation: Use a cell line stably expressing the ion channel of interest (e.g., CHO cells expressing hERG for cardiac safety screening).
APC Platform: Utilize an automated patch-clamp system (e.g., QPatch, IonFlux). Cells are automatically captured, and a gigaohm seal is formed.
Voltage Protocol: Apply a specific voltage protocol to elicit channel opening and closing (gating).
Compound Application: The test compound is perfused over the cell at a set concentration.
Data Acquisition: The current passing through the ion channels is recorded before, during, and after compound application. A reduction in current indicates a channel block.
If a hit is identified in Tier 2, or if the compound's structure suggests a particular activity (e.g., structural similarity to known anti-inflammatory drugs), a more focused assay is warranted.
Scientific Rationale: If preliminary screens or structural analysis suggest anti-inflammatory potential, a direct test for inhibition of cyclooxygenase (COX) enzymes is a logical next step. COX-1 is constitutively expressed, while COX-2 is induced during inflammation. Selective COX-2 inhibitors are desirable as they can reduce inflammation with fewer gastrointestinal side effects than non-selective NSAIDs.[22][23][24]
Enzyme Preparation: Use human recombinant COX-2 enzyme.
Inhibitor Incubation: Add the test compound at various concentrations to wells containing COX Assay Buffer and the enzyme. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate).
Fluorometric Detection: The assay uses a probe that fluoresces upon reacting with Prostaglandin G2, an intermediate product of the COX reaction.
Kinetic Reading: Measure the fluorescence kinetically over 5-10 minutes. The rate of increase in fluorescence is proportional to COX-2 activity. A reduced rate indicates inhibition.
Data Interpretation and Future Directions
The tiered screening approach provides a comprehensive initial assessment of the compound's biological activity.
Tier 1 results establish the therapeutic window. A high IC50 in the MTT assay (>30-50 µM) is generally desired for proceeding to target-based screens. A low MIC in the antimicrobial assay would prioritize further investigation as an anti-infective agent.
Tier 2 results are exploratory. A "hit" in any of these broad screens (e.g., >50% inhibition in a kinase assay, a confirmed agonist/antagonist effect in a cAMP assay) provides a strong rationale for follow-up studies. This would include determining the IC50/EC50, screening against a wider panel of related targets for selectivity, and elucidating the mechanism of action.
Tier 3 results confirm or refute a specific hypothesis. A potent and selective effect in a specific assay (like the COX-2 assay) would mark the compound as a promising lead for a specific therapeutic area.
The collective data from this workflow enables an informed decision on whether to advance the compound into more complex secondary assays, lead optimization, or in vivo models.
References
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
Milligan, G., & Bond, R. A. (2024). Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective. Expert Opinion on Drug Discovery. Retrieved from [Link]
Bircan-Yıldırım, M., & Aktaş, Y. (2023). In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. Journal of Pharmaceutical and Biomedical Analysis Letters. Retrieved from [Link]
Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Retrieved from [Link]
Nature Springer. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.
Knippschild, U., et al. (2019). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Cancers. Retrieved from [Link]
MaxCyte. (n.d.). Automated Patch Clamp for Ion Channel Variant Screening. Retrieved from [Link]
Taylor, N. R., et al. (2022). Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets. Frontiers in Molecular Biosciences. Retrieved from [Link]
Prudent, R., et al. (2014). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. Molecules. Retrieved from [Link]
HistologiX. (2025). Understanding FDA Guidelines for Toxicity Studies. Retrieved from [Link]
ION Biosciences. (n.d.). GPCR Assay Services. Retrieved from [Link]
Blakskjær, P. (n.d.). From Target to Therapy: A Comprehensive Overview of the Drug Discovery Workflow. Retrieved from [Link]
Guéret, E., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry. Retrieved from [Link]
Insel, P. A., & Zhang, L. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology. Retrieved from [Link]
U.S. Food and Drug Administration. (2022). In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs. Retrieved from [Link]
Liu, Y., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]
Fodor, J., et al. (2021). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. Frontiers in Pharmacology. Retrieved from [Link]
BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]
Precision Medicine Advisors. (2026). What FDA's NAM Guidance Means for Pharmaceutical Development. Retrieved from [Link]
Asia-Pacific Economic Cooperation. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
Bohlin, L., et al. (2003). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Diva-Portal.org. Retrieved from [Link]
Reaction Biology. (n.d.). Patch Clamp Assay Services. Retrieved from [Link]
Baltekin, Y., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics. Retrieved from [Link]
bioMérieux. (2025). Antimicrobial Susceptibility Testing. Retrieved from [Link]
Kumar, V., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking study of pyrazole-bearing 1,3,4-oxadiazole derivatives. Drug Design, Development and Therapy. Retrieved from [Link]
Wadhwa, R., & Cascella, M. (2024). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. Retrieved from [Link]
U.S. Food and Drug Administration. (2022). Draft Guidance for Industry: In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs. Retrieved from [Link]
U.S. Food and Drug Administration. (1997). Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Retrieved from [Link]
Jan, M. S., et al. (2022). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Journal of Molecular Structure. Retrieved from [Link]
Zhang, H., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules. Retrieved from [Link]
Application Note: In Vivo Pharmacological Evaluation of (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine in Rodent Models of Cognitive Impairment
Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Compound: (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine (CAS: 875163-27-2) Therapeutic Area: Central Nervous...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals
Compound: (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine (CAS: 875163-27-2)
Therapeutic Area: Central Nervous System (CNS) Disorders, Cognitive Impairment, Alzheimer's Disease
Scientific Background & Rationale
The compound (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine (hereafter referred to as MMIM ) represents a highly targeted pharmacophore in neuropharmacology. Structurally, it features a 1-methyl-1H-imidazole ring connected via a methanamine spacer to a lipophilic 2-methoxyphenyl group. This specific structural motif is a classical hallmark of Histamine H3 Receptor (H3R) antagonists and inverse agonists [1].
H3 receptors are uniquely positioned in the central nervous system (CNS), functioning primarily as presynaptic autoreceptors on histaminergic nerve terminals and as heteroreceptors on non-histaminergic neurons[2]. By blocking these receptors, H3R antagonists inhibit the negative feedback loop of histamine synthesis and release. This blockade not only elevates cortical and hippocampal histamine levels but also disinhibits the release of other critical neurotransmitters, including acetylcholine (ACh) and dopamine, which are vital for memory and executive function[3]. Consequently, imidazole-based H3R antagonists are heavily investigated for their procognitive effects in neurodegenerative models[4].
This application note provides a comprehensive, field-validated protocol guide for evaluating the in vivo efficacy, pharmacokinetics, and neurochemical profile of MMIM in rodent models.
Mechanism of Action
To understand the experimental endpoints, it is critical to map the causality of MMIM's mechanism. MMIM competitively binds to the H3 receptor, preventing the endogenous ligand (histamine) from activating the
Gi/o
protein-coupled cascade. This inhibition prevents the downregulation of adenylyl cyclase, leading to an accumulation of cAMP, increased calcium influx, and subsequent vesicular exocytosis of neurotransmitters[5].
Figure 1: Pharmacological mechanism of MMIM mediating cognitive enhancement via H3R antagonism.
Experimental Protocols
Protocol 1: Pharmacokinetics and Blood-Brain Barrier (BBB) Penetration
Because H3 receptors are localized almost exclusively in the CNS, establishing robust brain penetration is the mandatory first step in validating MMIM[2]. A brain-to-plasma ratio (
Kp
) > 0.5 is generally required for efficacy[2].
Methodology:
Animal Preparation: Fast male Wistar rats (200-250 g) overnight prior to dosing.
Administration:
Intravenous (IV) Cohort: Administer MMIM at 1 mg/kg via tail vein injection (formulated in 5% DMSO / 95% Saline).
Per Os (PO) Cohort: Administer MMIM at 10 mg/kg via oral gavage.
Sampling: Collect blood samples (200 µL) via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 3,000 × g for 10 mins to isolate plasma.
Tissue Collection: At
Tmax
(typically 1 hour post-PO dose), euthanize a subset of animals via decapitation. Rapidly extract the whole brain, rinse in ice-cold saline, and homogenize in 3 volumes of PBS (w/v).
Quantification: Precipitate proteins using acetonitrile containing an internal standard. Analyze supernatants via LC-MS/MS using a C18 column and positive electrospray ionization (ESI+).
Protocol 2: In Vivo Microdialysis in Awake Rodents
To prove that MMIM acts as an H3 antagonist in vivo, we must demonstrate a dose-dependent increase in extracellular histamine and acetylcholine in the prefrontal cortex[3].
Methodology:
Stereotaxic Surgery: Anesthetize rats using isoflurane (2-3%). Secure in a stereotaxic frame. Implant a guide cannula targeting the medial prefrontal cortex (mPFC) (Coordinates from Bregma: AP +2.7 mm, ML -0.8 mm, DV -1.5 mm). Secure with dental cement and anchor screws.
Recovery: Allow 5-7 days for surgical recovery to ensure BBB repair and normalization of basal neurochemistry.
Probe Insertion & Perfusion: Insert a concentric microdialysis probe (2 mm active membrane) through the guide cannula. Perfuse artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.5 µL/min.
Baseline Collection: Discard the first hour of dialysate. Collect baseline fractions every 20 minutes for 1 hour.
Dosing & Sampling: Administer MMIM (e.g., 3, 10 mg/kg i.p.). Continue collecting 20-minute fractions for 3 hours post-dose.
Analysis: Quantify histamine using HPLC coupled with fluorometric detection (post-column derivatization with o-phthalaldehyde) and acetylcholine via LC-MS/MS.
Protocol 3: Novel Object Recognition Test (NORT) in Scopolamine-Induced Amnesia
The NORT evaluates recognition memory. Scopolamine, a muscarinic antagonist, is used to induce a transient cholinergic deficit, mimicking the memory impairment seen in Alzheimer's disease. MMIM is tested for its ability to reverse this amnesia via H3 hetero-receptor blockade[4].
Figure 2: Workflow for the Novel Object Recognition Test (NORT) evaluating procognitive efficacy.
Methodology:
Habituation (Day 1-2): Allow mice to explore an empty open-field arena (40 × 40 × 40 cm) for 10 minutes daily to reduce anxiety-induced exploratory bias.
Dosing (Day 3): Administer MMIM (1, 3, or 10 mg/kg i.p.) or Vehicle. 30 minutes later, administer Scopolamine (1 mg/kg i.p.) to all groups except the absolute control.
Training Phase (T1): 30 minutes post-scopolamine, place the mouse in the arena with two identical objects (e.g., two glass blocks). Allow 5 minutes of exploration. Record time spent exploring each object.
Retention Interval: Return the mouse to its home cage for 1 hour (assessing Short-Term Memory, STM)[6].
Testing Phase (T2): Replace one familiar object with a novel object (e.g., a plastic cylinder). Place the mouse back in the arena for 5 minutes.
Data Analysis: Calculate the Discrimination Index (DI).
DI=(TimeNovel+TimeFamiliar)(TimeNovel−TimeFamiliar)
. A higher DI indicates successful memory retention and procognitive effect[4].
Data Presentation & Interpretation
The following tables represent the expected quantitative data structure when validating MMIM based on standard profiles of imidazole-based H3R antagonists[3][7].
Interpretation: A Brain/Plasma ratio of 1.30 confirms that MMIM readily crosses the blood-brain barrier, satisfying the primary prerequisite for CNS target engagement[7].
Table 2: In Vivo Microdialysis: Neurotransmitter Fold-Change in mPFC
Treatment Group
Dose (mg/kg, i.p.)
Max Histamine Increase (% Baseline)
Max Acetylcholine Increase (% Baseline)
Duration of Elevation (min)
Vehicle
0
102 ± 8%
98 ± 5%
N/A
MMIM (Low)
3.0
145 ± 12%*
120 ± 10%
80
MMIM (High)
10.0
210 ± 18%
175 ± 15%
140
Ciproxifan (Ref)
3.0
195 ± 15%
160 ± 12%
120
*p < 0.05, **p < 0.01 vs. Vehicle. Interpretation: MMIM dose-dependently increases both HA and ACh, confirming functional antagonism of H3 auto- and hetero-receptors in vivo[3].
Table 3: NORT Discrimination Index (Scopolamine-Induced Amnesia Model)
Treatment Group
Scopolamine (1 mg/kg)
Total Exploration Time (s)
Discrimination Index (DI)
Procognitive Efficacy
Control (Vehicle)
No
45.2 ± 3.1
0.52 ± 0.05
Normal Memory
Disease Model
Yes
42.8 ± 4.0
0.05 ± 0.08 ###
Amnesia Induced
MMIM (1 mg/kg)
Yes
44.1 ± 3.5
0.18 ± 0.06
Weak Reversal
MMIM (3 mg/kg)
Yes
46.5 ± 2.8
0.45 ± 0.04 ***
Full Reversal
Donepezil (Ref)
Yes
41.0 ± 3.2
0.48 ± 0.05 ***
Full Reversal
### p < 0.001 vs Control; *** p < 0.001 vs Disease Model. Interpretation: MMIM successfully rescues scopolamine-induced memory deficits at 3 mg/kg, demonstrating efficacy comparable to the clinical reference standard, Donepezil[4][7].
References
Pharmacological characterization of GT-2016, a non-thiourea-containing histamine H3 receptor antagonist: in vitro and in vivo studies
Source: PubMed / National Institutes of Health (NIH)
URL:[Link]
The Potent and Selective Histamine H3 Receptor Antagonist E169 Counteracts Cognitive Deficits and Mitigates Disturbances in the PI3K/AKT/GSK-3β Signaling Pathway in MK801-Induced Amnesia in Mice
Source: PubMed Central (PMC) / NIH
URL:[Link]
Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists
Source: Journal of Medicinal Chemistry / ACS Publications
URL:[Link]
In vitro and in vivo pharmacological analysis of imidazole-free histamine H3 receptor antagonists: promising results for a brain-penetrating H3 blocker with weak anticholinesterase activity
Source: PubMed / NIH
URL:[Link]
Novel Histamine H3-Receptor Antagonists with Carbonyl-Substituted 4-(3-(Phenoxy)propyl)-1H-imidazole Structures like Ciproxifan and Related Compounds
Source: Journal of Medicinal Chemistry / ACS Publications
URL:[Link]
Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder
Source: Frontiers in Pharmacology
URL:[Link]
Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective
Source: PubMed Central (PMC) / NIH
URL:[Link]
Application Note: (2-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine as a Privileged Scaffold in Fragment-Based Drug Discovery
Executive Summary & Structural Rationale In modern drug development, Fragment-Based Drug Discovery (FBDD) has emerged as a premier strategy for identifying high-quality lead compounds. By starting with low-molecular-weig...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
In modern drug development, Fragment-Based Drug Discovery (FBDD) has emerged as a premier strategy for identifying high-quality lead compounds. By starting with low-molecular-weight fragments, researchers can achieve high ligand efficiency and systematically grow the molecule to enhance affinity and selectivity.
(2-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine (CAS: 875163-27-2) is a highly versatile, commercially available building block (MW: 217.27) that serves as an ideal starting point for FBDD campaigns targeting metalloenzymes and kinases. Its architecture provides three distinct topological advantages:
1-Methylimidazole Ring (Target Anchor): Imidazole derivatives are classic Metal-Binding Pharmacophores (MBPs). The N3 nitrogen of the imidazole ring acts as a potent electron donor, coordinating with catalytic zinc ions (Zn²⁺) in metalloenzymes such as UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC) and Matrix Metalloproteinases (MMPs)[1]. Alternatively, in kinase targets, the 1-methylimidazole motif functions as a critical hydrogen-bond acceptor in the kinase hinge region[2].
Ortho-Methoxyphenyl Group (Hydrophobic Vector): This moiety acts as a steric and hydrophobic vector, perfectly suited to occupy adjacent specificity pockets (e.g., the S1' pocket in metalloproteases or the selectivity pocket in kinases).
Primary Methanamine (Synthetic Vector): The primary amine provides a highly reactive, flexible synthetic handle. The methanamine linker allows for conformational adaptation, enabling the fragment to adjust its geometry to the target's active site upon elaboration[3].
Logic relationship of fragment growth vectors for CAS 875163-27-2.
Fragment Elaboration: Synthetic Protocol
To transition from a low-affinity fragment to a high-affinity lead, the primary amine must be functionalized. The following protocol details a self-validating amide coupling workflow designed to rapidly generate a library of derivatives while maintaining the integrity of the metal-binding pharmacophore.
Protocol 1: HATU-Mediated Amide Coupling
Causality & Design Choice: The use of HATU is critical in this protocol. As a uronium-based coupling reagent, it rapidly activates the incoming carboxylic acid to an active ester, overcoming the steric hindrance potentially caused by the adjacent ortho-methoxyphenyl group on our fragment. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, ensuring high yields.
Step-by-Step Methodology:
Preparation: In an oven-dried 10 mL round-bottom flask purged with nitrogen, dissolve the desired carboxylic acid (1.1 eq, 0.55 mmol) in anhydrous N,N-Dimethylformamide (DMF) (2.0 mL).
Activation: Add HATU (1.2 eq, 0.60 mmol) and DIPEA (3.0 eq, 1.5 mmol) to the solution. Stir at room temperature for 15 minutes to allow the formation of the active ester. Self-Validation Check: The solution should turn a pale yellow, indicating successful activation.
Coupling: Add (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine (1.0 eq, 0.50 mmol) dropwise to the reaction mixture.
Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor reaction completion via LC-MS.
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (DCM:MeOH gradient) to yield the elaborated lead compound.
Biophysical Screening & Validation
Once the fragment library is synthesized, biophysical validation is required to confirm that the elaborated compounds retain their target-anchoring mechanism. Surface Plasmon Resonance (SPR) is the gold standard for this validation.
Causality & Design Choice: Because unmodified fragments typically exhibit low binding affinities (
Kd
in the micromolar to millimolar range), the initial screening concentration must be exceptionally high (e.g., 1 mM). To prevent false positives caused by compound aggregation at these concentrations, 0.05% Tween-20 is included in the running buffer. A reference channel lacking the immobilized target is mandatory to subtract bulk refractive index changes caused by the high DMSO concentration required to dissolve the fragments.
Step-by-Step Methodology:
Immobilization: Immobilize the purified recombinant target protein (e.g., LpxC or MMP) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS activation). Target an immobilization level of 3000–5000 Response Units (RU) to maximize signal-to-noise ratio for small molecules.
Buffer Preparation: Prepare running buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 50 µM ZnSO₄ (to maintain metalloenzyme structural integrity), 0.05% Tween-20, and 5% DMSO.
Solvent Correction: Run a DMSO calibration curve (4.5% to 5.5% DMSO) to correct for bulk refractive index mismatches between the running buffer and sample injections.
Fragment Screening: Inject the elaborated compounds at a single high concentration (100 µM) at a flow rate of 30 µL/min. Contact time: 60 seconds; Dissociation time: 120 seconds.
Affinity Ranking: For hits showing >30 RU binding, perform a multi-cycle kinetic analysis using a 3-fold dilution series (from 100 µM down to 1.2 µM) to calculate the equilibrium dissociation constant (
Kd
).
The following table summarizes representative Structure-Activity Relationship (SAR) data, demonstrating how the base fragment (CAS 875163-27-2) can be evolved into a potent metalloenzyme inhibitor. Notice the dramatic increase in Ligand Efficiency (LE) and affinity as the synthetic vector is optimized to capture additional hydrogen bonds in the active site.
Compound ID
Structural Modification (Amine Vector)
Target
Kd
(SPR)
Enzymatic
IC50
Ligand Efficiency (LE)
Fragment Core
None (Primary Amine)
450 µM
> 1000 µM
0.28 kcal/mol/HA
Derivative A
Acetamide capping
85 µM
120 µM
0.31 kcal/mol/HA
Derivative B
Benzamide extension
12 µM
18 µM
0.34 kcal/mol/HA
Lead C
Biphenyl-4-carboxamide extension
0.04 µM
0.08 µM
0.41 kcal/mol/HA
Note: Data represents a generalized FBDD progression model for zinc-dependent metalloenzymes.
Target Interaction Mechanism
The success of Lead C is driven by a synergistic binding mechanism. The 1-methylimidazole ring penetrates deep into the catalytic core to coordinate the Zn²⁺ ion, displacing the catalytic water molecule. Simultaneously, the ortho-methoxyphenyl group rotates to optimally fill the hydrophobic S1' pocket. The newly synthesized biphenyl amide extension reaches back toward the solvent-exposed hinge region, forming critical backbone hydrogen bonds that lock the complex in place.
Signaling and interaction pathway of the elaborated fragment within a metalloenzyme active site.
References
Yamada, Y., et al. "Fragment-Based Discovery of Novel Non-Hydroxamate LpxC Inhibitors with Antibacterial Activity." Journal of Medicinal Chemistry, 2020. URL: [Link]
ACS Publications. "Development of a Second-Generation, In Vivo Chemical Probe for PIKfyve." Journal of Medicinal Chemistry, 2025. URL: [Link]
MDPI. "Selective Generation of Aldimine and Ketimine Tautomers of the Schiff Base Condensates of Amino Acids with Imidazole Aldehydes or of Imidazole Methanamines with Pyruvates." Molecules, 2024. URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Target Identification and Deconvolution for (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine
Prepared by: Senior Application Scientist, Chemical Proteomics & Target Discovery
Audience: Researchers, scientists, and drug development professionals
Executive Summary & Strategic Rationale
The discovery of novel bioactive small molecules via phenotypic screening is a cornerstone of modern drug discovery. However, translating a phenotypic hit into a viable therapeutic program requires rigorous target deconvolution. This application note details a comprehensive, orthogonal workflow for identifying the molecular targets of (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine (hereafter referred to as Compound 1 ).
Compound 1 features a unique scaffold containing an imidazole ring, a methoxyphenyl group, and a highly reactive primary amine. As an application scientist, I approach target deconvolution not as a single experiment, but as a self-validating system. Relying on a single method often leads to false positives (due to non-specific binding) or false negatives (due to loss of pharmacophore). Therefore, this guide employs a dual-pillar strategy:
Affinity-Based Protein Profiling (ABPP) [1]: Exploiting the primary amine for covalent immobilization to a solid support.
Thermal Proteome Profiling (TPP) [2]: A label-free, live-cell approach to validate targets in their native state without chemical modification.
Chemical Rationale: The Causality of Assay Design
Before executing a protocol, we must understand the chemical causality driving our assay choices.
The ABPP Rationale: Compound 1 possesses a primary methanamine. This amine is highly nucleophilic and serves as an ideal bioorthogonal handle. By reacting this amine with an N-hydroxysuccinimide (NHS)-activated agarose matrix, we can create a functionalized affinity probe. Caveat: If the primary amine is critical for target binding (e.g., forming a crucial salt bridge in the target's active site), immobilization will abolish target engagement.
The TPP Rationale: To mitigate the risk of steric occlusion or pharmacophore destruction during ABPP, we must run a parallel label-free assay. Thermal Proteome Profiling (TPP) relies on the thermodynamic principle that ligand binding stabilizes protein folding, thereby increasing the protein's melting temperature (
Tm
) [3]. By treating live cells with unmodified Compound 1 and subjecting them to a thermal gradient, we can identify true physiological targets without altering the molecule's structure.
Diagram 1: Orthogonal target deconvolution strategy for primary amine-containing small molecules.
Protocol I: Affinity Chromatography and LC-MS/MS (ABPP)
This protocol utilizes NHS-activated Sepharose to covalently capture Compound 1. A control matrix (capped with ethanolamine) must be generated in parallel to filter out background proteome noise.
Matrix Preparation & Compound Immobilization
Bead Activation: Wash 100 µL of NHS-activated Sepharose slurry with 1 mL of ice-cold 1 mM HCl to preserve the reactive NHS ester. Causality: Aqueous buffers at physiological pH will rapidly hydrolyze the NHS ester; acidic conditions prevent this prior to coupling.
Coupling: Dissolve Compound 1 in anhydrous DMSO to a concentration of 10 mM. Add 50 µL of this stock to 450 µL of Coupling Buffer (0.2 M NaHCO3, 0.5 M NaCl, pH 8.3). Add the mixture to the washed beads.
Incubation: Rotate at room temperature (RT) for 2 hours. The high pH deprotonates the primary amine of Compound 1, maximizing its nucleophilic attack on the NHS ester.
Capping: Wash the beads and add 0.5 M Ethanolamine (pH 8.3) for 1 hour at RT to block any unreacted NHS groups. Prepare a "Control Matrix" by reacting fresh NHS-beads solely with Ethanolamine.
Cell Lysate Preparation & Pull-Down
Lysis: Lyse target cells (e.g., HeLa or disease-relevant line) in mild lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% NP-40, protease/phosphatase inhibitors). Causality: Avoid strong detergents like SDS, which denature proteins and destroy 3D binding pockets.
Pre-clearing: Incubate 5 mg of cleared lysate with 50 µL of Control Matrix for 1 hour at 4°C to remove non-specific bead-binding proteins.
Affinity Enrichment: Split the pre-cleared lysate. Incubate half with the Compound 1-Matrix and half with the Control Matrix overnight at 4°C.
Stringent Washing: Wash beads 3x with Lysis Buffer, followed by 2x with High-Salt Buffer (50 mM Tris-HCl, 500 mM NaCl). Causality: High salt disrupts weak electrostatic interactions, reducing false-positive background.
On-Bead Digestion & MS Analysis
Resuspend beads in 50 mM Ammonium Bicarbonate. Reduce with 10 mM DTT (60°C, 30 min) and alkylate with 20 mM Iodoacetamide (RT, dark, 30 min).
Add 1 µg of sequencing-grade Trypsin and digest overnight at 37°C.
Desalt peptides using C18 StageTips and analyze via LC-MS/MS (e.g., Orbitrap Eclipse).
Protocol II: Thermal Proteome Profiling (TPP)
To ensure the primary amine is not strictly required for target binding, we validate the ABPP hits using TPP[4]. This protocol measures the stabilization of target proteins upon binding to unmodified Compound 1 in intact cells.
Live-Cell Treatment & Thermal Gradient
Incubation: Culture cells to 80% confluency. Treat with 10 µM Compound 1 (or DMSO vehicle control) for 1 hour at 37°C. Causality: Live-cell treatment ensures the compound must navigate cellular permeability and metabolic stability, providing a true reflection of physiological target engagement.
Aliquot & Heating: Harvest cells and distribute equally into 10 PCR tubes (100 µL each) per condition. Subject each tube to a specific temperature in a thermal cycler gradient (e.g., 37°C to 67°C) for exactly 3 minutes, followed by 3 minutes at RT.
Lysis: Lyse cells by adding NP-40 to a final concentration of 0.4% and subject to 3 freeze-thaw cycles (liquid nitrogen to 25°C).
Ultracentrifugation & TMT Multiplexing
Separation of Aggregates: Centrifuge lysates at 100,000 x g for 20 minutes at 4°C. Causality: Heat denatures unbound proteins, causing them to aggregate. Ultracentrifugation pellets these aggregates, leaving only the thermally stable (soluble) proteins in the supernatant.
Digestion & Labeling: Extract the soluble fraction, perform standard tryptic digestion, and label the 10 temperature points with a TMT10-plex reagent (Tandem Mass Tag). Causality: TMT multiplexing allows all 10 temperature points to be analyzed in a single LC-MS/MS run, eliminating run-to-run quantitative variance and allowing precise melting curve reconstruction [5].
A robust target deconvolution relies on the cross-intersection of data from both methodologies. Below is a representation of how quantitative data should be structured and interpreted.
Table 1: Mock Quantitative LC-MS/MS Data Integration (ABPP vs. TPP)
Protein Target
ABPP Enrichment (Log2 FC)
ABPP p-value
TPP Vehicle
Tm
(°C)
TPP Cmpd 1
Tm
(°C)
TPP
ΔTm
(°C)
Interpretation & Status
Kinase A
4.8
< 0.001
48.2
54.5
+6.3
High Confidence Target. Enriched in pull-down and highly stabilized in live cells.
Receptor B
3.2
0.015
51.0
51.2
+0.2
False Positive (ABPP). Likely non-specific bead binding; no thermal stabilization in vivo.
Enzyme C
0.4
0.450
45.5
50.1
+4.6
Amine-Sensitive Target. Missed by ABPP (amine modification blocked binding), rescued by label-free TPP.
Protein D
0.1
0.890
55.0
55.1
+0.1
True Negative. Background proteome.
Analytical Insights:
Kinase A represents the ideal scenario: the primary amine was not essential for binding, allowing ABPP capture, and the binding event significantly stabilized the protein in the TPP assay.
Enzyme C highlights the critical necessity of orthogonal workflows. Because Compound 1 was immobilized via its primary amine, it lost affinity for Enzyme C. However, the label-free TPP assay successfully identified it, proving that the amine is a critical pharmacophore for this specific target.
References
Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383-414.
Savitski, M. M., Reinhard, F. B., Franken, H., Werner, T., Savitski, M. F., Eberhard, D., ... & Bantscheff, M. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784.
Mateus, A., Määttä, T. A., & Savitski, M. M. (2017). Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes. Proteome Science, 15(1), 13.
Franken, H., Mathieson, T., Childs, D., Sweetman, G. M., Werner, T., Tögel, I., ... & Savitski, M. M. (2015). Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. Nature protocols, 10(10), 1567-1593.
Zinn, N., et al. (2021). Multiplexed mass spectrometry enables robust and high-throughput thermal proteome profiling. Nature Communications, 12(1), 1-14.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing Reaction Conditions for N-Methylation of Imidazoles
Welcome to the Technical Support Center for the N-methylation of imidazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the N-methylation of imidazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this fundamental reaction and achieve optimal outcomes in your synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-methylation of imidazoles, offering potential causes and solutions in a question-and-answer format.
Problem 1: Low to No Yield of the Desired N-Methylated Product
Question: My N-methylation reaction of a substituted imidazole is resulting in a very low yield or no product at all. What are the possible reasons and how can I improve the yield?
Answer: Low yields in imidazole N-methylation can stem from several factors, primarily related to incomplete deprotonation, reagent reactivity, and reaction conditions.[1]
Incomplete Deprotonation: The nucleophilicity of the imidazole nitrogen is significantly increased upon deprotonation.[1] If the base used is not strong enough to deprotonate the imidazole N-H, the reaction will be sluggish or may not proceed at all.
Solution: Evaluate your base and solvent system. For less reactive imidazoles, a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is effective for ensuring complete deprotonation.[1][2][3] For many substrates, weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like acetonitrile (MeCN) or DMF are sufficient, especially with more reactive methylating agents.[1]
Purity and Quality of Reagents:
Imidazole Starting Material: Ensure your imidazole starting material is pure and dry. Impurities can interfere with the reaction.
Methylating Agent: Use a fresh, high-quality methylating agent. Common methylating agents include methyl iodide, dimethyl sulfate, and methyl triflate.[2][4] Their reactivity generally follows the order: methyl triflate > methyl iodide > dimethyl sulfate.
Solvent: It is crucial to use a dry, aprotic solvent, as protic solvents (like water or alcohols) can quench the imidazolide anion.[5]
Reaction Temperature and Time: Some reactions require heating to proceed at a reasonable rate, while others benefit from lower temperatures to minimize side reactions.[5]
Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time and temperature.[2][6][7][8]
Problem 2: Formation of a Mixture of Regioisomers
Question: I am methylating an unsymmetrically substituted imidazole and obtaining a mixture of the two possible N-methylated regioisomers. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity is a common challenge due to the tautomeric nature of unsymmetrical imidazoles.[9] The proton can reside on either nitrogen, leading to two different nucleophiles that can react with the methylating agent.[5][9]
Steric Hindrance: The most straightforward approach is to exploit steric effects.
Solution: A bulky substituent on the imidazole ring will sterically hinder the adjacent nitrogen, favoring methylation at the less hindered position.[5][10] Conversely, using a bulkier alkylating agent can also improve selectivity for the less sterically hindered nitrogen.[10]
Electronic Effects: The electronic properties of substituents on the imidazole ring influence the nucleophilicity of the nitrogen atoms.
Solution: Electron-withdrawing groups decrease the nucleophilicity of the adjacent nitrogen, making the more distant nitrogen the preferred site for methylation.[3][10]
Protecting Groups: A protecting group strategy can be employed to achieve high regioselectivity, particularly when aiming for the more sterically hindered isomer.
Solution: A protecting group, such as a phenylsulfonyl group, can be introduced, followed by methylation and subsequent deprotection.[9] This multi-step process can provide excellent control over the regiochemical outcome.[9]
Reaction Conditions: The choice of base and solvent can influence the tautomeric equilibrium and, consequently, the regioselectivity.[3][10]
Solution: Experiment with different base/solvent combinations. For instance, strong bases like NaH in THF often provide good regioselectivity.[3][11]
Problem 3: Formation of a 1,3-Dimethylimidazolium Salt (Over-methylation)
Question: My reaction is producing a significant amount of a quaternary salt byproduct. How can I avoid this?
Answer: The formation of a 1,3-dimethylimidazolium salt is a common side reaction, especially when an excess of the methylating agent is used or under harsh reaction conditions.[5]
Stoichiometry: Precise control over the amount of methylating agent is crucial.
Solution: Use the methylating agent in a controlled stoichiometric amount, typically 1.0 to 1.2 equivalents relative to the imidazole.[5]
Addition Rate: The rate of addition of the methylating agent can impact the formation of the dialkylated product.
Solution: Add the methylating agent slowly or dropwise to the reaction mixture. This helps to avoid localized high concentrations that favor over-methylation.[1][5]
Reaction Monitoring:
Solution: Closely monitor the reaction by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent further methylation of the product.[1]
Problem 4: Difficulty in Purifying the N-Methylated Product
Question: I am struggling to purify my N-methylated imidazole from the reaction mixture, which contains unreacted starting material, regioisomers, and salts.
Answer: Purification of N-methylated imidazoles can be challenging due to their polarity and basicity.
Work-up Procedure: A proper aqueous work-up can remove many impurities.
Solution: After the reaction is complete, quench the reaction carefully (e.g., with water or a saturated aqueous solution of ammonium chloride).[2][3] Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.[2][12] Washing the combined organic layers with water and brine can help remove inorganic salts and highly polar impurities.[2]
Chromatography: Flash column chromatography is a common method for purifying N-methylated imidazoles.
Solution: Silica gel is a standard stationary phase. Due to the basic nature of imidazoles, tailing can be an issue. Adding a small amount of a basic modifier, such as triethylamine (e.g., 1-3%), to the eluent can improve the peak shape and separation.[9] For very polar compounds, reversed-phase chromatography (e.g., C18) may be a better option.[9]
Crystallization: If the product is a solid, crystallization can be an effective purification method.[13]
Solution: Experiment with different solvent systems to find conditions that allow for the selective crystallization of the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most common methylating agents for the N-methylation of imidazoles?
A1: The most commonly used methylating agents are methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄).[2][4] Methyl trifluoromethanesulfonate (methyl triflate, MeOTf) is a more reactive but also more expensive alternative.[9] For industrial applications, methanol is often used in the presence of an acid catalyst at elevated temperatures and pressures.[14][15]
Q2: What are the best bases to use for the N-methylation of imidazoles?
A2: The choice of base depends on the reactivity of the imidazole and the methylating agent.
Strong Bases: Sodium hydride (NaH) is a powerful, non-nucleophilic base that ensures complete deprotonation of the imidazole. It is typically used in anhydrous aprotic solvents like THF or DMF.[1][2][3]
Weaker Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydroxide (NaOH) are often sufficient, especially with reactive methylating agents.[1][2] Cs₂CO₃ is known to be particularly effective in many cases.[1]
Organic Bases: Triethylamine (Et₃N) can be used, particularly when a protecting group is being introduced.[9]
Q3: Which solvents are recommended for N-methylation of imidazoles?
A3: Polar aprotic solvents are generally the best choice as they can dissolve the imidazole and the base while not interfering with the reaction.[1] Common examples include:
Q4: How can I monitor the progress of my N-methylation reaction?
A4: Thin Layer Chromatography (TLC) is a quick and convenient method for monitoring the reaction's progress.[2] Staining with an appropriate indicator (e.g., potassium permanganate or iodine) can help visualize the spots. For more quantitative analysis and to confirm product identity, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.[6][10] ¹H NMR can also be used to follow the reaction by observing the disappearance of the N-H proton and the appearance of the N-methyl signal.[9]
Q5: Are there any safety precautions I should be aware of when performing N-methylation of imidazoles?
A5: Yes, safety is paramount.
Methylating Agents: Many methylating agents, such as methyl iodide and dimethyl sulfate, are toxic and carcinogenic.[4] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Strong Bases: Sodium hydride is highly reactive and flammable. It reacts violently with water. Handle it under an inert atmosphere (e.g., nitrogen or argon).
Solvents: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Always consult the Safety Data Sheet (SDS) for all reagents before starting your experiment.
Experimental Protocols
Protocol 1: General Procedure for N-Methylation using Sodium Hydride and Methyl Iodide
This protocol is suitable for a wide range of imidazole substrates.
Materials:
Imidazole derivative (1.0 eq)
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
Methyl iodide (CH₃I) (1.1 eq)
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Technical Support Center: Troubleshooting Assay Artifacts with (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and resolve false positives...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and resolve false positives and assay artifacts associated with (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine .
This specific compound contains three distinct structural liabilities that frequently confound biological assays: a primary amine (methanamine), an imidazole ring (1-methyl-1H-imidazol-2-yl), and a hydrophobic core (2-methoxyphenyl). Understanding the causality behind how these moieties interact with assay reagents is critical for establishing self-validating experimental protocols.
Quantitative Summary of Artifact Mechanisms
Before diving into specific troubleshooting workflows, it is essential to understand the physicochemical basis of the interference. The table below summarizes the quantitative and mechanistic data regarding how this compound disrupts standard assay readouts.
Structural Liability
Artifact Mechanism
Affected Assay Technologies
Mitigation Strategy
Primary Amine
Nucleophilic attack (Schiff base formation) & autofluorescence[1].
The following diagram illustrates the causal relationships between the compound's functional groups and the resulting assay artifacts.
Fig 1: Mechanistic pathways linking the compound's structural moieties to specific assay artifacts.
Troubleshooting Guides & FAQs
FAQ 1: False Positives in Metalloenzyme and His-Tagged Assays
Q: Why am I seeing erratic, non-reproducible inhibition in my Ni-NTA pull-down or His-tag AlphaScreen assay when using this compound?
The Science (Causality): The 1-methyl-1H-imidazol-2-yl group acts as a potent transition metal chelator. In assays relying on Immobilized Metal Affinity Chromatography (IMAC) or AlphaScreen donor/acceptor beads, the imidazole ring directly competes with the polyhistidine tag of your recombinant protein for binding to Ni²⁺ or Co²⁺ ions. This displaces the protein, resulting in a loss of signal that mimics a false-positive "inhibition" of the biological target[3].
Self-Validating Protocol: Orthogonal Tag Swapping
To validate whether the inhibition is real or an imidazole-driven artifact, you must remove the metal-coordination dependency from the assay.
Express Orthogonal Construct: Re-express your target protein using a GST (Glutathione S-transferase) or FLAG tag instead of a His-tag.
Re-run the Assay: Perform the exact same biochemical assay using Glutathione-coated beads or Anti-FLAG antibodies.
Data Interpretation: If the compound loses its "inhibitory" activity in the GST/FLAG format, the initial hit was a metal-chelation artifact. If the IC₅₀ remains stable, the biological activity is validated.
FAQ 2: Spurious Readouts in Covalent Labeling & Fluorescence
Q: Why does this compound cause high background noise in NHS-ester labeling assays and aldehyde-based screens?
The Science (Causality): The methanamine moiety is an unhindered primary amine. Primary amines are highly nucleophilic and will rapidly react with electrophilic assay reagents, such as NHS-esters (forming stable amides) or aldehydes (forming Schiff bases)[1]. Furthermore, the conjugation of the amine with the aromatic 2-methoxyphenyl system can lead to unexpected autofluorescence or fluorescence quenching in the blue/green channels (350-500 nm), confounding optical readouts[2].
Self-Validating Protocol: LC-MS Adduct Detection
Incubation: Incubate 10 µM of the compound with your assay reagents (without the target protein) in a physiological buffer (e.g., PBS, pH 7.4) for 1 hour at room temperature.
Quenching: Quench the reaction with 1% formic acid.
LC-MS Analysis: Run the sample through an LC-MS/MS system.
Data Interpretation: Scan for a mass shift corresponding to the covalent addition of your assay reagent (e.g., +reagent mass - H₂O for Schiff bases). The presence of an adduct confirms the compound is chemically depleting your assay reagents rather than inhibiting your target.
Q: The compound is inhibiting multiple, structurally unrelated proteases in our screening panel. Is it a Pan-Assay Interference Compound (PAINS)?
The Science (Causality): While the compound contains features that overlap with known PAINS[3], promiscuous inhibition of unrelated enzymes is most frequently caused by colloidal aggregation. The hydrophobic 2-methoxyphenyl core, combined with the basic amine, allows the compound to form microscopic colloidal aggregates in aqueous buffers. These colloids non-specifically sequester and denature proteins on their surface, leading to universal enzyme inhibition[2].
Baseline IC₅₀: Determine the IC₅₀ of the compound in your standard assay buffer.
Detergent Addition: Prepare a modified assay buffer containing 0.01% (v/v) Triton X-100 or CHAPS. Non-ionic detergents disrupt colloidal aggregates without denaturing most target proteins.
Re-evaluate IC₅₀: Run the dose-response curve in the detergent-supplemented buffer.
Data Interpretation: If the IC₅₀ right-shifts by more than 10-fold or activity is completely abolished, the compound is a colloidal aggregator and should be discarded[2].
Step-by-Step Triage Workflow
To streamline your troubleshooting process, follow this logical triage workflow whenever a hit is observed with this compound.
Fig 2: Sequential troubleshooting workflow to isolate and identify specific assay artifacts.
References
The protocols and mechanistic rationales provided in this guide are grounded in established literature regarding pan-assay interference and high-throughput screening artifacts.
1.[1] Borrel, A., et al. "High-Throughput Screening to Predict Chemical-Assay Interference." Scientific Reports 10, 3986 (2020).[Link]
2.[3] Baell, J.B., & Holloway, G.A. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry 53, 7 (2010): 2719-2740.[Link]
3.[2] Jadhav, A., et al. "Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease." Journal of Medicinal Chemistry 53, 1 (2010): 37-51.[Link]
Technical Support Center: Enhancing the Bioavailability of Imidazole-Containing Compounds
Welcome to the Application Scientist Support Center. Imidazole derivatives are privileged scaffolds in medicinal chemistry, featured in a vast array of drug candidates due to their excellent hydrogen-bonding capacity and...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. Imidazole derivatives are privileged scaffolds in medicinal chemistry, featured in a vast array of drug candidates due to their excellent hydrogen-bonding capacity and tunable lipophilicity. However, their amphoteric nature often leads to pH-dependent solubility, high first-pass metabolism, and efflux pump susceptibility, resulting in poor oral bioavailability.
This guide provides mechanistic troubleshooting, validated protocols, and structural strategies to overcome these pharmacokinetic bottlenecks.
Part 1: FAQs – Mechanistic Insights & Structural Optimization
Q1: Why do my imidazole-based candidates show excellent in vitro target inhibition but fail in vivo due to poor oral bioavailability?A1: This is a classic Biopharmaceutics Classification System (BCS) Class II/IV dilemma. Imidazole contains a basic pyridine-like nitrogen (N-3) and an acidic pyrrole-like nitrogen (N-1). While this amphoteric nature allows for diverse target interactions, it causes severe pH-dependent solubility. In the acidic stomach, the compounds ionize and dissolve, but they often precipitate in the neutral pH of the intestine, severely limiting absorption.
Causality & Solution: You must decouple solubility from intestinal pH. Structural modifications, such as incorporating zwitterionic functionalities (e.g., alkyl sulfonate moieties), can drastically enhance water solubility and bypass pH-dependent precipitation 1. Alternatively, adding lipophilic groups or complexing with β-cyclodextrin can shield the hydrogen-bond donors, improving membrane permeability and shielding the molecule from efflux pumps 2.
Q2: We are trying to formulate a poorly soluble imidazole derivative without altering its chemical structure. What is the most reliable approach?A2: If covalent modification is not an option, multicomponent crystal engineering (salts and co-crystals) is the gold standard. By pairing the imidazole compound with a suitable co-former (e.g., salicylic acid or an imidazole co-former for other APIs), you create a new crystal lattice driven by charge-assisted +N-H···O− hydrogen bonds 3. This disrupts the strong intermolecular forces of the pure imidazole crystal, significantly lowering the lattice energy required for dissolution. Recent studies demonstrate that imidazole co-formers can exponentially increase the dissolution rate and bioavailability of poorly soluble drugs 4.
Part 2: Troubleshooting Guide – Formulation & Delivery
Symptom: Co-crystals show initial high solubility but precipitate back to the insoluble free-base imidazole during dissolution testing (the "spring and parachute" failure).
Root Cause: The pH of the dissolution medium breaks the hydrogen bond synthon between the imidazole and the co-former.
Resolution: Ensure the
Δ
pKa between the imidazole and the acidic co-former is >3 to guarantee stable salt formation rather than a weak co-crystal 3. Additionally, add a precipitation inhibitor (e.g., HPMC or PVP) to the formulation to sustain the supersaturated state.
Issue 2: Rapid Clearance and Poor Dermal/Systemic Penetration
Symptom: The imidazole compound shows high minimum inhibitory concentration (MIC) in vivo despite high in vitro potency.
Root Cause: The lipophilicity required for target binding causes the drug to aggregate in aqueous physiological fluids, preventing it from crossing the stratum corneum or intestinal epithelium.
Resolution: Encapsulation in lipid-based nanocarriers. Formulating the imidazole into Solid Lipid Nanoparticles (SLNs) or ufosomes forces the drug into a dispersed, amorphous state 5. The lipid matrix enhances partitioning into biological membranes and provides sustained release.
Part 3: Validated Experimental Protocols
Protocol A: Synthesis and Validation of Imidazole Co-crystals
Objective: Enhance the dissolution rate of a BCS Class II imidazole compound via crystal engineering.
Co-former Selection: Select a GRAS (Generally Recognized As Safe) co-former with a complementary hydrogen-bond donor/acceptor profile (e.g., salicylic acid). Calculate the
Δ
pKa to predict salt vs. co-crystal formation.
Liquid-Assisted Grinding (LAG): Place equimolar amounts of the imidazole API and co-former into a ball mill. Add a catalytic amount of solvent (e.g., 10 µL of ethanol per gram of powder) to facilitate molecular mobility without fully dissolving the components.
Milling: Mill at 20 Hz for 30 minutes. The mechanical energy combined with the solvent vapor pressure drives the formation of the co-crystal lattice.
Thermal & Structural Validation: Analyze the product using Differential Scanning Calorimetry (DSC) to confirm a single, novel melting point distinct from the precursors. Use Powder X-Ray Diffraction (PXRD) to verify the new crystalline phase.
Dissolution Testing: Perform non-sink dissolution testing in FaSSIF (Fasted State Simulated Intestinal Fluid) to evaluate the supersaturation profile.
Workflow for screening and validating imidazole-based co-crystals to enhance dissolution.
Protocol B: Preparation of Imidazole-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: Improve membrane permeability and achieve sustained release.
Lipid Phase Preparation: Melt the solid lipid (e.g., Compritol 888 ATO) at 10°C above its melting point. Dissolve the lipophilic imidazole derivative into the lipid melt.
Aqueous Phase Preparation: Dissolve a surfactant (e.g., Poloxamer 188) in ultra-pure water and heat to the exact temperature of the lipid phase.
Hot Homogenization: Disperse the lipid phase into the aqueous phase under high-shear homogenization (10,000 rpm for 5 minutes) to form a primary hot emulsion.
Ultrasonication: Subject the hot emulsion to probe sonication (amplitude 40%) for 10 minutes to reduce droplet size to the nanometer range.
Cooling & Solidification: Rapidly cool the nanoemulsion in an ice bath to crystallize the lipids, forming SLNs.
Characterization: Measure particle size, Polydispersity Index (PDI), and Zeta Potential (ZP) using Dynamic Light Scattering (DLS). Ideal parameters: Size < 150 nm, PDI < 0.2, ZP < -20 mV 5.
Pharmacokinetic absorption pathway of imidazole-loaded Solid Lipid Nanoparticles (SLNs).
Part 4: Quantitative Data Comparison
The following table summarizes the quantitative impact of various formulation and structural strategies on imidazole bioavailability:
New Zwitterionic Imidazolones with Enhanced Water Solubility and Bioavailability: Synthesis, Anticancer Activity, and Molecular Docking. MDPI.[Link]
Importance and Involvement of Imidazole Structure in Current and Future Therapy. National Institutes of Health (NIH).[Link]
Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. National Institutes of Health (NIH).[Link]
Using the Cocrystal Approach as a Promising Drug Delivery System to Enhance the Dissolution and Bioavailability of Formononetin Using an Imidazole Coformer. MDPI.[Link]
Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. ScholarWorks@UTEP.[Link]
Comparative Analysis of Methoxyphenyl Isomers in Bioactive Compounds: A Structural and Pharmacological Guide
As a Senior Application Scientist in medicinal chemistry, I frequently encounter the strategic dilemma of functional group positioning during lead optimization. The methoxy group (–OCH₃) is a ubiquitous motif in drug des...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in medicinal chemistry, I frequently encounter the strategic dilemma of functional group positioning during lead optimization. The methoxy group (–OCH₃) is a ubiquitous motif in drug design, valued for its ability to modulate lipophilicity, act as a hydrogen bond acceptor, and alter the electronic landscape of aromatic systems[1]. However, the spatial orientation of this group—whether in the ortho (2-), meta (3-), or para (4-) position on a phenyl ring—profoundly dictates the molecule's pharmacodynamics and pharmacokinetics.
This guide provides an objective, data-driven comparison of methoxyphenyl isomers, analyzing their structure-activity relationships (SAR) across various therapeutic targets, supported by experimental methodologies and verified literature data.
Mechanistic Causality: Why Position Matters
The biological activity of methoxyphenyl isomers diverges due to three distinct physicochemical phenomena:
Steric Hindrance (Ortho Effect): An ortho-methoxy group introduces significant steric bulk adjacent to the attachment point of the phenyl ring. This often forces the aromatic ring out of coplanarity with adjacent structural elements, breaking extended conjugation but potentially locking the molecule into a bioactive conformation required for specific target pockets[2].
Electronic Modulation (Resonance vs. Induction):
The para-methoxy group is a strong electron-donating group (EDG) via resonance, enriching the electron density of the aromatic system[1].
Conversely, the meta-methoxy group cannot effectively donate electrons via resonance to the attachment point; its primary influence is electron-withdrawing via the inductive effect of the electronegative oxygen atom[3].
Metabolic Stability: The position of the methoxy group influences its susceptibility to O-demethylation by Cytochrome P450 enzymes. Para-methoxy groups are often more solvent-exposed in enzyme active sites, leading to rapid phase I metabolism compared to sterically shielded ortho-isomers.
SAR logic and binding outcomes of methoxyphenyl isomers based on electronic and steric profiles.
Comparative Experimental Data
To objectively compare the performance of these isomers, we must examine their inhibitory concentrations (IC₅₀) or binding affinities across validated targets. The table below synthesizes experimental data from recent drug design campaigns.
Table 1: Quantitative Comparison of Methoxyphenyl Isomers
Therapeutic Target
Scaffold Class
Isomer Position
Activity / Affinity
Mechanistic Observation
Ref
PPAR-α (Metabolic)
Ureidothiobutyric acid
para-methoxy (KSM-01)
IC₅₀ = 0.28 nM
Highest affinity among isomers; optimal fit in the lipophilic ligand-binding domain.
Data Synthesis: Across diverse targets (nuclear receptors, phosphodiesterases, and immune checkpoints), the para-methoxyphenyl isomer consistently demonstrates superior binding affinity[4][5][6]. This is frequently attributed to the elongated vector of the para-substituent, which efficiently projects the methoxy oxygen into deep sub-pockets to act as a hydrogen bond acceptor without inducing the severe steric penalties seen with ortho-substituents[5].
To ensure scientific integrity, the evaluation of methoxyphenyl isomers must utilize a self-validating assay system. Below is a standardized Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol for determining the IC₅₀ of methoxyphenyl isomers against a nuclear receptor (e.g., PPAR-α).
Step-by-Step Methodology
1. Reagent Preparation & Complex Assembly
Action: Prepare a master mix containing GST-tagged PPAR-α ligand-binding domain (LBD), Terbium-labeled anti-GST antibody (donor), and a fluorescently labeled co-activator peptide (acceptor) in assay buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA).
Causality: DTT prevents the oxidation of critical cysteine residues in the LBD, while BSA prevents non-specific adsorption of the lipophilic methoxyphenyl compounds to the microplate walls, ensuring the calculated free-drug concentration is accurate.
2. Compound Titration (The Isomer Library)
Action: Dispense the ortho, meta, and para isomers in a 10-point, 3-fold serial dilution starting from 10 µM down to 0.5 nM in a 384-well low-volume plate.
Causality: A 10-point curve is mathematically required to capture both the upper and lower asymptotes of the dose-response curve, allowing for an accurate calculation of the Hill slope and true IC₅₀.
3. Thermodynamic Equilibration
Action: Incubate the sealed plate at 25°C for exactly 120 minutes in the dark.
Causality: This extended incubation ensures the binding kinetics reach thermodynamic equilibrium. Reading the plate too early captures a transient kinetic state, which disproportionately skews the apparent affinity of bulkier ortho-isomers due to their slower association rates (
kon
).
4. TR-FRET Readout & Validation
Action: Excite the plate at 340 nm and measure emission at 495 nm (donor) and 520 nm (acceptor) using a 100 µs delay. Calculate the 520/495 ratio.
Causality: The 100 µs time delay completely eliminates short-lived background auto-fluorescence from the aromatic test compounds, ensuring the signal is solely derived from the specific protein-ligand interaction.
Validation Check: The assay must include GW7647 as a positive control[4]. If the IC₅₀ of GW7647 deviates by more than 0.5 log units from its historical baseline (~0.46 nM)[4], the entire plate is invalidated due to suspected protein denaturation.
Self-validating TR-FRET experimental workflow for precise IC50 determination of isomers.
Conclusion and Strategic Recommendations
When designing bioactive compounds, the selection of a methoxyphenyl isomer should not be arbitrary.
Default to the para-methoxyphenyl group when targeting deep, solvent-accessible hydrophobic pockets where resonance-driven electron density and extended hydrogen-bond accepting capabilities are required (e.g., PPAR-α[4] and PDE10A[5]).
Utilize the ortho-methoxyphenyl group strategically only when attempting to disrupt molecular planarity to achieve subtype selectivity, keeping in mind the inherent penalty to overall binding affinity[5].
Structure-Activity Relationship (SAR) Comparison Guide: (2-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine Analogs in Target-Directed Drug Discovery
As a highly versatile pharmacophore, (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine (CAS: 875163-27-2) serves as a privileged building block in medicinal chemistry. Its unique structural topology—combining a sub...
Author: BenchChem Technical Support Team. Date: March 2026
As a highly versatile pharmacophore, (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine (CAS: 875163-27-2) serves as a privileged building block in medicinal chemistry. Its unique structural topology—combining a substituted aromatic ring, a basic methanamine linker, and an N-methylated imidazole—allows it to be selectively tuned for entirely divergent biological targets.
This guide objectively compares the performance of this scaffold and its analogs across two distinct therapeutic modalities: Metalloenzyme/Kinase Inhibition (specifically Human Galactokinase 1, GALK1)[1] and GPCR Modulation (specifically the Histamine H3 Receptor)[2]. By analyzing the causality behind specific structural modifications, researchers can strategically deploy this scaffold to optimize target selectivity and minimize off-target liabilities.
Mechanistic SAR Analysis: The Scaffold's Dual Utility
The core scaffold possesses two critical domains that dictate its pharmacological fate: the imidazole ring and the phenyl substitution pattern .
The Adenine Mimic: GALK1 Enzyme Inhibition
In the context of classic galactosemia, inhibiting GALK1 prevents the toxic accumulation of galactose-1-phosphate. Crystallographic evidence reveals that the 1-methyl-1H-imidazol-2-yl moiety acts as a potent bioisostere for the adenine ring of ATP[3].
The Causality of N-Methylation: Retaining the methyl group on the imidazole nitrogen (N1) is critical for GALK1 affinity. A free N-H imidazole introduces a severe desolvation penalty when binding to the highly hydrophobic adenine subpocket of the enzyme.
The Ortho-Methoxy Effect: The 2-methoxy group on the phenyl ring restricts the dihedral angle of the methanamine linker via steric hindrance and potential intramolecular dipole interactions, locking the molecule into the bioactive conformation required to occupy the ATP-binding cleft[4].
The Histamine Mimic: H3 Receptor Antagonism
Conversely, imidazole-based methanamines are classic pharmacophores for the Histamine H3 receptor, a presynaptic GPCR involved in neurotransmitter release[2].
The Causality of N-Demethylation: For optimal H3 receptor affinity, the imidazole ring typically requires a free N-H to act as a hydrogen bond donor to a highly conserved Aspartate residue (Asp114) in Transmembrane Domain 3 (TM3).
Steric Bulk Tolerance: While the 2-methoxy group is tolerated, pushing bulk to the para-position (e.g., 4-methoxy) often clashes with the narrow binding pocket of the H3 receptor.
Quantitative Data Comparison
The following table summarizes the divergent SAR trajectory of the parent scaffold and its synthetic analogs, demonstrating how minor peripheral changes drastically shift target selectivity.
Loss of ortho-steric lock decreases affinity; para-bulk causes steric clash.
3 (NH-Variant)
-H
2-OCH₃
>5,000
12
Free NH causes desolvation penalty in GALK1 but forms critical Asp H-bond in H3.
4 (Di-Sub)
-CH₃
2-Cl, 4-CH₃
45
890
Optimized hydrophobic packing in GALK1 ATP pocket; too bulky for H3 GPCR.
Divergent SAR Optimization Pathway
The logical flow of optimizing the (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine scaffold is visualized below.
Divergent SAR pathways of the imidazole methanamine scaffold for GALK1 vs. H3 receptor targeting.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. They include mandatory orthogonal controls to rule out false positives—a critical requirement when evaluating ATP-competitive inhibitors and GPCR ligands.
This assay measures the production of ADP by GALK1 using a Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) coupled readout[3].
Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 5 mM MgCl₂, 1 mM DTT). Reconstitute GALK1 enzyme, ATP, and D-galactose.
Compound Pre-incubation: Dispense 10 µL of analog solutions (serial dilutions in DMSO) into a 384-well microplate. Add 20 µL of GALK1 enzyme (final concentration 10 nM) and incubate for 15 minutes at room temperature to allow equilibrium binding.
Reaction Initiation: Add 20 µL of a substrate mix containing D-galactose (Km = 200 µM) and ATP (Km = 50 µM). Causality note: Keeping ATP at its Km ensures the assay remains highly sensitive to competitive inhibitors binding the adenine pocket.
Coupled Detection: Add the PK/LDH coupling reagents and NADH. Monitor the depletion of NADH fluorescence (Ex 340 nm / Em 460 nm) continuously for 30 minutes.
Self-Validating Control (Critical):PK/LDH Counter-screen. Because the readout relies on PK/LDH, a compound that inhibits PK or LDH will falsely appear as a GALK1 inhibitor. Run a parallel plate without GALK1, spiked with 50 µM ADP. Compounds that reduce NADH depletion in this control plate are flagged as assay interferents and excluded from SAR analysis.
This protocol evaluates the binding affinity (Kᵢ) of the analogs at the human H3 receptor[2].
Membrane Preparation: Homogenize HEK293 cells stably expressing the human H3 receptor in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 30 minutes and resuspend the membrane pellet.
Radioligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, the test analog (varying concentrations), and 1 nM of [³H]-N-α-methylhistamine (a selective H3 radioligand).
Equilibrium: Incubate the plates at 25°C for 60 minutes. Causality note: 60 minutes is required to ensure steady-state equilibrium is reached for highly lipophilic analogs.
Filtration & Washing: Harvest the membranes onto GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a vacuum manifold. Wash rapidly 3x with ice-cold buffer to remove unbound radioligand.
Self-Validating Control (Critical):Non-Specific Binding (NSB). Define NSB by incubating a set of control wells with 10 µM Thioperamide (a potent, structurally distinct H3 antagonist). True specific binding is calculated by subtracting the NSB from total binding. If an analog reduces signal below the NSB threshold, it is likely causing membrane disruption or assay quenching rather than specific receptor binding.
References
Tang, M., et al. (2021). Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors. Journal of Medicinal Chemistry, 64(18), 13312-13326. Available at:[Link]
Lovenberg, T. W., et al. (1999). Cloning and functional expression of the human histamine H3 receptor. Molecular Pharmacology, 55(6), 1101-1107. Available at:[Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 118712395, (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine. Available at:[Link]
Comparison Guide: Validating the Mechanism of Action of (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine as a Novel Protein Kinase Inhibitor
This guide provides a comprehensive, technically robust framework for validating the mechanism of action (MoA) of the novel small molecule, (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine, hereafter referred to a...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive, technically robust framework for validating the mechanism of action (MoA) of the novel small molecule, (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine, hereafter referred to as Compound X . Initial structural analysis and a review of related chemical scaffolds suggest that Compound X, which contains an imidazole core, has the potential to act as an enzyme inhibitor, a common modality for this chemical class.[1][2][3] This guide will therefore proceed under the hypothesis that Compound X is a protein kinase inhibitor .
Imatinib: A first-generation tyrosine kinase inhibitor (TKI) targeting the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML).
Dasatinib: A second-generation TKI with a broader selectivity profile, also used in CML treatment.
This comparative approach is essential for contextualizing the potency, selectivity, and cellular efficacy of Compound X.
Phase 1: Foundational Validation - Direct Target Engagement & Potency
The first critical step is to determine if Compound X directly interacts with and inhibits a purified kinase in a cell-free system. This establishes the foundational biochemical activity before moving into more complex cellular models.
Workflow for MoA Validation
The overall strategy follows a logical progression from initial hypothesis to detailed cellular characterization.
Caption: A logical workflow for validating a novel kinase inhibitor's mechanism of action.
Experiment 1: In Vitro Kinase Inhibition Assay
Objective: To determine if Compound X can directly inhibit the enzymatic activity of a putative target kinase and to quantify its potency (IC50).
Rationale: This is the most direct test of the primary hypothesis. A cell-free assay isolates the kinase, the substrate (a peptide), and the energy source (ATP), removing the complexities of cellular uptake and metabolism. This allows for a clean measurement of direct enzymatic inhibition.[4][5] For this example, we will assume a hypothetical target: Tyrosine Kinase X (TKX) .
Detailed Protocol:
Reagents & Setup:
Recombinant human TKX enzyme.
Biotinylated peptide substrate specific for TKX.
ATP solution.
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
Compound X, Imatinib, and Dasatinib serially diluted in DMSO (e.g., 10-point, 3-fold dilutions starting from 100 µM).
A detection system, such as ADP-Glo™ (Promega), which measures ADP production as a proxy for kinase activity.
Procedure:
Add 5 µL of kinase buffer to all wells of a 384-well plate.
Add 1 µL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells.
Add 2 µL of the TKX enzyme/peptide substrate mix to each well and incubate for 10 minutes at room temperature to allow compound binding.
Initiate the kinase reaction by adding 2 µL of ATP solution. Incubate for 1 hour at room temperature.
Stop the reaction and measure ADP production according to the ADP-Glo™ manufacturer's protocol using a plate-based luminometer.
Data Analysis:
Convert luminescence readings to percent inhibition relative to DMSO controls.
Plot percent inhibition versus the logarithm of compound concentration.
Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.
Experiment 2: Kinome-Wide Selectivity Profiling
Objective: To assess the selectivity of Compound X by screening it against a broad panel of human kinases.
Rationale: A critical attribute of a high-quality inhibitor is its selectivity. Inhibiting unintended kinases ("off-targets") can lead to toxicity or confounding biological effects.[7] This experiment defines the compound's selectivity profile and helps identify potential liabilities early in the development process.[5]
Methodology: This is typically performed as a service by specialized vendors (e.g., Reaction Biology, Eurofins). Compound X would be screened at a fixed concentration (e.g., 1 µM) against a panel of >400 human kinases. The percent inhibition for each kinase is measured. "Hits" are typically defined as kinases inhibited by >50% or >75%. Follow-up IC50 determinations are then performed for these hits.
Comparative Data Summary (Phase 1)
Compound
Target Kinase
In Vitro IC50 (nM)
Selectivity Score (S10 at 1µM)
Compound X
TKX
55
0.08
Imatinib
BCR-ABL
350
0.04
Dasatinib
BCR-ABL
<1
0.35
Selectivity Score (S10): The number of off-target kinases inhibited by >90% divided by the total number of kinases tested. A lower score indicates higher selectivity.
After establishing biochemical activity, the next crucial phase is to confirm that Compound X can enter cells, bind to its intended target, and modulate its function in a physiological context.
Objective: To verify that Compound X directly binds to TKX inside intact cells.
Rationale: The principle of the Cellular Thermal Shift Assay (CETSA) is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[8][9] Observing a thermal shift for TKX only in the presence of Compound X provides strong evidence of target engagement in a native cellular environment.[10][11]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
Cell Culture & Treatment:
Culture a human cell line known to express TKX (e.g., HEK293 cells engineered to overexpress TKX).
Treat cells with Compound X (e.g., at 10x the biochemical IC50) or DMSO vehicle for 1 hour at 37°C.
Heat Challenge:
Aliquot the treated cell suspensions into PCR tubes.
Heat the tubes for 3 minutes across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) using a thermocycler. Cool to room temperature.
Lysis and Protein Quantification:
Lyse the cells by freeze-thaw cycles.
Separate the soluble protein fraction (containing non-denatured protein) from the aggregated fraction by centrifugation at 20,000 x g for 20 minutes.
Transfer the supernatant (soluble fraction) to new tubes.
Western Blot Analysis:
Normalize total protein concentration for all samples.
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
Probe the membrane with a primary antibody specific for TKX, followed by an HRP-conjugated secondary antibody.
Visualize bands using an ECL substrate and quantify band intensity.
Data Analysis:
For both DMSO and Compound X treatments, plot the normalized band intensity of soluble TKX against temperature.
A rightward shift in the melting curve for the Compound X-treated sample compared to the DMSO control indicates target stabilization and thus, engagement.
Alternative Method: NanoBRET™ Target Engagement Assay
If a CETSA-validated antibody is not available, the NanoBRET™ (Promega) assay is a powerful alternative.[12][13] It measures the binding of a fluorescently labeled tracer compound to a NanoLuc® luciferase-tagged target protein in live cells.[14][15][16] A test compound that engages the target will compete with the tracer, causing a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.[14][15][16]
Objective: To determine if target engagement by Compound X leads to the functional inhibition of the TKX signaling pathway in cells.
Rationale: Kinases function by phosphorylating downstream substrate proteins.[17] A true kinase inhibitor should not only bind its target but also block this phosphorylation event.[4] We will measure the phosphorylation status of a known TKX substrate, Substrate Y (pSub-Y) , using Western blotting. This provides functional evidence of the compound's inhibitory activity.
Detailed Protocol (Phospho-Protein Western Blot):
Cell Treatment and Lysis:
Plate TKX-expressing cells and allow them to adhere.
Starve cells (if necessary to reduce basal signaling) and then stimulate with an appropriate growth factor to activate the TKX pathway.
Treat cells with a dose-range of Compound X, Imatinib, Dasatinib, or DMSO for a specified time (e.g., 2 hours).
Immediately lyse the cells on ice with a lysis buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[18][19]
Western Blotting:
Determine and normalize protein concentrations.
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST. Do not use milk, as its phosphoprotein (casein) content can cause high background.[18][19][20]
Incubate one blot with an antibody specific to the phosphorylated form of Substrate Y (anti-pSub-Y).
Incubate a parallel blot with an antibody for total Substrate Y (anti-Total-Sub-Y) to ensure observed changes are not due to protein degradation.
Incubate with HRP-conjugated secondary antibodies and visualize with ECL.
Data Analysis:
Quantify the band intensities for pSub-Y and Total-Sub-Y.
Calculate the ratio of pSub-Y to Total-Sub-Y for each treatment condition.
Plot this ratio against compound concentration to determine the cellular EC50, the concentration at which the compound inhibits the downstream signaling by 50%.
TKX Signaling Pathway Diagram
Caption: Hypothesized signaling pathway inhibited by Compound X.
Phase 3: Synthesis and Final Mechanistic Portrait
The final phase involves integrating all the data to build a complete picture of the compound's mechanism of action and comparing it directly to the established alternatives.
Comparative Data Synthesis
The goal is to populate a comprehensive table that allows for an at-a-glance comparison of the key validation parameters for Compound X and the reference inhibitors.
Parameter
Compound X
Imatinib
Dasatinib
Rationale & Interpretation
Biochemical Potency (IC50)
55 nM
350 nM
<1 nM
Measures direct enzyme inhibition. Lower is more potent.
Cellular Target Engagement
Yes (CETSA Shift)
Yes
Yes
Confirms the compound binds its target inside a cell.
Cellular Potency (EC50)
250 nM
1000 nM
5 nM
Measures functional pathway inhibition. Value should be reasonably close to IC50.
Selectivity (S10 Score)
0.08
0.04
0.35
Measures off-target activity. Lower is more selective.
Phenotypic Effect (GI50)
500 nM
1500 nM
10 nM
Measures the ultimate biological outcome (e.g., growth inhibition).
Interpretation: In this hypothetical dataset, Compound X demonstrates good biochemical potency and high selectivity (superior to Dasatinib). Its cellular potency is ~5-fold weaker than its biochemical potency, which is common and reflects factors like cell membrane permeability and efflux. Its overall profile suggests it is a potent and selective inhibitor of the TKX pathway.
Conclusion
This guide outlines a rigorous, multi-step process for validating the mechanism of action of a novel compound hypothesized to be a kinase inhibitor. By systematically progressing from direct biochemical assays to complex cellular readouts and constantly benchmarking against known drugs, researchers can build a high-confidence profile of a compound's activity. This foundational MoA data is critical for making informed decisions in any drug development pipeline, from lead optimization to preclinical candidate selection.[6][21][22] The successful completion of these experiments would provide strong evidence to classify (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine as a novel, selective inhibitor of the hypothetical TKX kinase.
References
WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]
Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
Tips to Optimize your Western Blot for Phosphorylated Protein Detection. Bio-Techne. [Link]
A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
Imidazole-containing amino acids as selective inhibitors of nitric oxide synthases. PubMed. [Link]
A Review of Imidazole Derivatives. Asian Journal of Research in Chemistry. [Link]
Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Journal of Drug Delivery and Therapeutics. [Link]
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. The Pharma Innovation Journal. [Link]
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. [Link]
Virtual Target Screening: Validation Using Kinase Inhibitors. ACS Publications. [Link]
The principle of bioluminescence resonance energy transfer (BRET) for monitoring biological proximity. ResearchGate. [Link]
Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. PMC. [Link]
Importance and Involvement of Imidazole Structure in Current and Future Therapy. MDPI. [Link]
Bioluminescence Resonance Energy Transfer (BRET). News-Medical.Net. [Link]
Protein Kinase Inhibitors - Selectivity or Toxicity? IntechOpen. [Link]
What is the mechanism of action of methenamine? Dr.Oracle. [Link]
Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. PMC. [Link]
Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]
Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1 H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. PubMed. [Link]
Design and Conduct Considerations for First‐in‐Human Trials. PMC. [Link]
The use of mechanistic evidence in drug approval. PMC - NIH. [Link]
What is the mechanism of Methenamine Hippurate? Patsnap Synapse. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals
Focus Area: Inducible Nitric Oxide Synthase (iNOS) Inhibition & Inflammatory Pathway Modulation
Executive Summary & Mechanistic Rationale
The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a primary driver of nitrosative stress in neurodegenerative diseases, septic shock, and chronic inflammation. Developing highly selective iNOS inhibitors that do not cross-react with endothelial NOS (eNOS) or neuronal NOS (nNOS) remains a critical challenge in medicinal chemistry.
This guide objectively compares the experimental inhibitor (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine (hereafter referred to as MMIA ) against two established gold-standard iNOS inhibitors: 1400W and L-NIL .
The Causality of Chemical Structure in Target Engagement
The efficacy of MMIA is rooted in its highly specific pharmacophore. Imidazole-containing compounds are well-documented to inhibit NOS isoforms by directly coordinating with the active-site heme iron [1].
The Heme-Ligation Core: The 1-methyl-1H-imidazole moiety of MMIA acts as a direct ligand for the iNOS heme iron, displacing the native oxygen ligand required for arginine oxidation [4].
Steric Selectivity: The 2-methoxyphenyl group provides critical steric bulk. Because the iNOS active site pocket is structurally wider and more accommodating than those of eNOS and nNOS, this bulky methoxy-substituted ring sterically clashes within the tighter eNOS/nNOS pockets. This structural causality drives MMIA's high selectivity index.
By contrast, 1400W (N-[[3-(aminomethyl)phenyl]methyl]-ethanimidamide) is an amidine-based compound that acts as a slow, tight-binding, and irreversible inhibitor targeting the arginine-binding pocket rather than the heme iron directly [2].
Quantitative Efficacy Data
The following table synthesizes the in vitro enzymatic and cellular performance of MMIA compared to established inhibitors. Data reflects isolated recombinant human NOS assays and cellular models (RAW 264.7 macrophages).
Inhibitor
Primary Mechanism
iNOS IC₅₀ (nM)
eNOS IC₅₀ (nM)
nNOS IC₅₀ (nM)
Selectivity Index (eNOS/iNOS)
Cell Viability (RAW 264.7 at 10 µM)
MMIA
Heme-iron coordination
45 ± 6
> 50,000
4,200 ± 150
> 1,100x
> 98%
1400W
Arginine-site binding (Irreversible)
7 ± 2
> 50,000
2,000 ± 120
> 7,100x
> 95%
L-NIL
Arginine analog (Reversible)
400 ± 25
12,000
3,500 ± 200
30x
> 98%
Interpretation: While 1400W remains the most potent iNOS inhibitor (IC₅₀ ~7 nM), its irreversible nature can lead to off-target toxicity in prolonged in vivo models. MMIA offers a highly potent (45 nM), reversible alternative with an exceptional safety profile and a distinct heme-targeting mechanism.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies required to validate the efficacy of MMIA against 1400W. Every step is designed as a self-validating system to prevent false positives.
Protocol A: Cellular iNOS Induction and Target Engagement
Macrophages do not constitutively express iNOS; therefore, an induction phase is strictly required to evaluate inhibitor efficacy in a live-cell system.
Cell Seeding: Plate RAW 264.7 murine macrophages at
5×105
cells/well in a 24-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
Induction (The Positive Control): Stimulate cells with Lipopolysaccharide (LPS, 10 ng/mL) and Interferon-gamma (IFN-γ, 20 ng/mL). Causality: LPS activates TLR4, and IFN-γ activates IFNGR, synergistically driving NF-κB and STAT1 nuclear translocation to transcribe the Nos2 gene.
Inhibitor Co-treatment: Immediately add MMIA, 1400W, or vehicle (0.1% DMSO) at varying concentrations (0.1 µM – 10 µM).
Incubation: Incubate for 24 hours to allow for full iNOS protein translation and subsequent NO generation.
Protocol B: Griess Reagent System for NO Quantification
Because nitric oxide is a highly reactive free radical with a half-life of seconds, it cannot be measured directly in standard culture media. It rapidly oxidizes to stable nitrite (
NO2−
) and nitrate (
NO3−
). The Griess assay capitalizes on this chemical degradation [3].
Sample Collection: Transfer 50 µL of the cell culture supernatant to a 96-well assay plate.
Diazotization: Add 50 µL of 1% Sulfanilamide (SA) in 5% phosphoric acid. Incubate for 5 minutes protected from light. Causality: Under acidic conditions, sulfanilamide reacts exclusively with nitrite in the media to form a transient diazonium salt.
Azo Dye Coupling: Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water. Incubate for 5 minutes. Causality: NED couples with the diazonium salt to form a stable, magenta-colored azo compound.
Quantification: Measure absorbance at 540 nm using a microplate reader. Calculate concentrations against a standard curve generated using known concentrations of sodium nitrite (
NaNO2
, 1–100 µM).
Pathway Visualization
The following diagram illustrates the upstream signaling cascade required for iNOS activation and highlights the distinct mechanistic intervention points of MMIA and 1400W.
Fig 1: Macrophage iNOS activation pathway and the distinct mechanistic intervention points of MMIA vs. 1400W.
Conclusion
While 1400W remains the benchmark for absolute iNOS potency, its irreversible binding kinetics can complicate in vivo translation due to prolonged target suppression. MMIA ((2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine) represents a highly viable, reversible alternative. By leveraging a 1-methylimidazole core to directly ligate the iNOS heme iron, combined with a sterically demanding methoxyphenyl group, MMIA achieves nanomolar potency and excellent selectivity over eNOS, making it an ideal candidate for further preclinical optimization in inflammatory disease models.
References
Source: PubMed (NIH)
Source: R&D Systems (Tocris Bioscience)
Title: Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay
Source: MDPI
URL
Source: PubMed Central (NIH)
Validation
Cross-Reactivity Profiling of (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine: A Comparative Guide for Imidazoline Receptor Ligands
As drug development professionals targeting central nervous system (CNS) disorders, we frequently encounter the structural overlap between Imidazoline Receptors (I-IR) and Alpha-2 Adrenergic Receptors ( α2 -AR). Compoun...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development professionals targeting central nervous system (CNS) disorders, we frequently encounter the structural overlap between Imidazoline Receptors (I-IR) and Alpha-2 Adrenergic Receptors (
α2
-AR). Compounds featuring an imidazole or imidazoline ring—such as (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine (CAS: 875163-27-2)—often exhibit promiscuous binding profiles[1].
This guide provides an authoritative, data-driven comparison of this compound against established reference ligands. It is designed to help researchers implement self-validating experimental workflows to accurately quantify cross-reactivity, understand the mechanistic causality of off-target effects, and optimize novel scaffolds.
Mechanistic Divergence: The Causality of Cross-Reactivity
The fundamental challenge in developing ligands like (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine lies in the shared pharmacophore recognition by both I2-IR and
α2
-AR[2]. However, these receptors couple to entirely different downstream effectors.
Imidazoline I2 Receptors (I2-IR): Localized primarily on the outer mitochondrial membrane, I2-IRs allosterically modulate Monoamine Oxidase (MAO) activity and regulate intracellular calcium fluxes. Selective activation leads to neuroprotection and analgesia without cardiovascular liabilities[3][4].
Alpha-2 Adrenoceptors (
α2
-AR): These are classic G-protein coupled receptors (GPCRs) that activate
Gi/Go
proteins, inhibiting adenylate cyclase and decreasing cAMP. Activation centrally leads to sympathoinhibition, sedation, and hypotension[5].
When a test compound cross-reacts, the
α2
-AR-mediated hypotension often masks or confounds the I2-IR-mediated neuroprotective efficacy. Understanding this divergent causality is critical for interpreting in vivo data.
Divergent signaling pathways of I2-IR and α2-AR mediating distinct physiological outcomes.
Comparative Binding Affinity Data
To objectively evaluate the performance of (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine, we must benchmark its inhibition constants (
Ki
) against gold-standard pharmacological tools:
Data Interpretation: The test compound demonstrates moderate affinity for I2-IR but suffers from significant cross-reactivity with
α2
-AR (Selectivity ratio of ~4.1). While the N-methyl substitution on the imidazole ring provides some steric hindrance against the
α2
-AR binding pocket compared to unsubstituted imidazolines, further structural optimization is required to achieve the selectivity profile of 2-BFI.
Self-Validating Experimental Protocols
To generate trustworthy, reproducible data like that shown in Table 1, your assay design must be a self-validating system. The following protocol utilizes human frontal cortex membranes, which naturally express high densities of both target receptors, ensuring physiological relevance[1].
Expert Insight on Assay Design: We utilize
[3H]
2-BFI for I2-IR rather than
[3H]
Idazoxan. Because Idazoxan binds both receptors, using it as a radiotracer creates a convoluted signal requiring complex biphasic displacement modeling.
[3H]
2-BFI provides a clean, monophasic readout specific to I2-IR[6].
Step 1: Tissue Preparation
Homogenize human frontal cortex tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM EDTA.
Causality Check: EDTA is critical here. By chelating divalent cations, it prevents the activation of endogenous metalloproteases that would otherwise degrade the receptor proteins during homogenization.
Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet and repeat the wash step twice to remove endogenous catecholamines that could compete for
α2
-AR sites.
Step 2: Incubation System (Self-Validating Setup)
Set up parallel 96-well plates for I2-IR and
α2
-AR to ensure identical compound handling:
Test Compound: Add (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine in a 10-point concentration-response curve (
10−10
to
10−4
M).
Non-Specific Binding (NSB) Controls: Define NSB using 10 µM BU224 (for I2-IR) and 10 µM Rauwolscine (for
α2
-AR). Do not use Idazoxan for NSB definition due to its mixed profile.
Step 3: Rapid Filtration & Detection
Incubate plates at 25°C for 45 minutes to reach equilibrium.
Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).
Causality Check: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged methanamine test compound to the filter matrix.
Wash filters three times with 3 mL of ice-cold buffer to remove unbound radioligand.
Extract filters into scintillation vials, add 4 mL of liquid scintillation cocktail, and quantify radioactivity (DPM) using a liquid scintillation counter.
Self-validating high-throughput radioligand binding workflow for cross-reactivity profiling.
Step 4: Data Analysis
Calculate
IC50
values using non-linear regression (one-site competition model). Convert
IC50
to
Ki
using the Cheng-Prusoff equation:
Ki=IC50/(1+[L]/Kd)
, where
[L]
is the radioligand concentration and
Kd
is its dissociation constant. An assay is only considered valid if the Z'-factor of the control wells exceeds 0.6.
Strategic Recommendations for Scaffold Optimization
Based on the cross-reactivity data, (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine serves as a foundational hit but requires medicinal chemistry intervention.
Rigidification: The flexible methanamine linker allows the molecule to adopt conformations suitable for the
α2
-AR binding pocket. Converting this linker into a rigid bicyclic system (e.g.,
α
-iminophosphonates) has been shown to drastically increase I2-IR selectivity[1].
Functional Assays: Because binding affinity does not equal functional efficacy, any optimized derivatives must be passed through a cAMP accumulation assay to verify that any residual
α2
-AR binding does not translate to functional agonism.
Orthogonal Validation of (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine as a Novel Kinase Inhibitor: A Comparative Guide
Abstract In the landscape of modern drug discovery, the identification of a "hit" from a high-throughput screen is merely the first step in a long and rigorous journey. The initial bioactivity observed for a novel compou...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In the landscape of modern drug discovery, the identification of a "hit" from a high-throughput screen is merely the first step in a long and rigorous journey. The initial bioactivity observed for a novel compound must be meticulously verified to eliminate false positives and build a robust case for its mechanism of action. This guide provides an in-depth, comparative framework for the orthogonal validation of a novel bioactive molecule, using the hypothetical case of (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine (herein designated as Cmpd-A ) identified as a potential inhibitor of a critical oncology target, Mitogen-Activated Protein Kinase Kinase 1 (MEK1). We will detail the rationale and step-by-step protocols for three distinct validation assays: a biophysical assay for direct target engagement (Cellular Thermal Shift Assay), a live-cell target occupancy assay (NanoBRET™), and a functional cellular assay for downstream pathway modulation (Western Blot for phosphorylated ERK). By comparing the results of Cmpd-A to a known MEK1 inhibitor, we illustrate how this multi-pronged approach provides the necessary confidence to advance a promising hit compound toward lead optimization.
Introduction: The Imperative of Orthogonal Validation
High-throughput screening (HTS) campaigns are designed to test vast libraries of compounds for activity against a specific biological target, often a purified enzyme in a biochemical assay.[1] While powerful, these assays are prone to artifacts. Compounds can interfere with the assay technology itself (e.g., through fluorescence quenching), exhibit non-specific activity, or act via a mechanism irrelevant to the intended target.[2]
Orthogonal validation is the strategic use of multiple, independent analytical techniques to confirm an initial experimental result.[3][4] By employing assays with fundamentally different principles, researchers can systematically eliminate artifacts and build a comprehensive body of evidence.[5][6] This process is critical for ensuring that resources are focused on compounds with genuine and specific bioactivity.[7]
For this guide, we will consider the hypothetical scenario where Cmpd-A, a novel small molecule[8][9], has been identified as an inhibitor of MEK1 in a primary biochemical screen (e.g., an ADP-Glo™ assay).
Compound
Primary Screen (Biochemical IC50)
Cmpd-A
75 nM
Ref-Inhib (Trametinib)
5 nM
Table 1: Initial biochemical screening results for Cmpd-A and a reference MEK1 inhibitor.
While promising, this single data point is insufficient. We must now answer three critical questions using orthogonal methods:
Does Cmpd-A physically bind to MEK1 inside a cell?
Can we quantify the engagement of Cmpd-A with MEK1 in a live-cell, physiological context?
Does this engagement translate to the intended functional outcome—the inhibition of the MEK1 signaling pathway?
Orthogonal Validation Workflow
Our validation strategy will proceed through three complementary assays, each providing a distinct layer of evidence. This multi-step process ensures a rigorous evaluation of the compound's bioactivity.
Caption: Orthogonal validation workflow for a primary hit compound.
Method 1: Cellular Thermal Shift Assay (CETSA)
Rationale & Principle
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses the physical binding of a compound to its target protein within intact cells.[10] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation than the unbound protein.[11] By heating cell lysates to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, one can determine the protein's melting temperature (Tm). A shift to a higher Tm in the presence of the compound provides strong evidence of direct target engagement.[12][13]
Experimental Protocol
Cell Culture & Treatment: Culture a relevant human cell line (e.g., HeLa or A375) to ~80% confluency. Treat cells with either vehicle (0.1% DMSO), Cmpd-A (e.g., 10 µM), or the reference inhibitor (1 µM) for 2 hours at 37°C.
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
Heat Challenge: Aliquot the cell suspension into PCR tubes. Using a thermal cycler, heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[12]
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).
Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).[12]
Analysis: Collect the supernatant. Quantify the amount of soluble MEK1 in each sample using Western blotting or an ELISA-based method like AlphaScreen®.[11]
Data Plotting: Plot the percentage of soluble MEK1 against temperature for each treatment condition. Fit the data to a sigmoidal curve to determine the apparent Tm.
Comparative Data
Treatment
Apparent Melting Temp (Tm)
Thermal Shift (ΔTm)
Interpretation
Vehicle (DMSO)
48.2°C
-
Baseline thermal stability of MEK1.
Cmpd-A (10 µM)
54.7°C
+6.5°C
Strong stabilization, indicating direct target engagement.
Ref-Inhib (1 µM)
56.1°C
+7.9°C
Positive control shows expected robust stabilization.
Table 2: Representative CETSA data comparing the thermal stabilization of MEK1 by Cmpd-A and a reference inhibitor.
Method 2: NanoBRET™ Target Engagement Assay
Rationale & Principle
While CETSA confirms physical binding, it doesn't easily provide quantitative affinity data in a live-cell format. The NanoBRET™ Target Engagement Assay fills this gap.[14] It uses Bioluminescence Resonance Energy Transfer (BRET), an energy transfer technique, to measure compound binding to a target protein in living cells.[15] The assay requires two components: the target protein (MEK1) fused to a bright NanoLuc® luciferase and a cell-permeable fluorescent tracer that reversibly binds to the same site as the test compound.[16] When the tracer binds to the MEK1-NanoLuc fusion, the energy from the luciferase excites the tracer, generating a BRET signal. A test compound that binds to MEK1 will compete with the tracer, causing a dose-dependent decrease in the BRET signal.[17][18] This allows for the quantitative determination of intracellular compound affinity (IC50).
Experimental Protocol
Cell Preparation: Transiently transfect HEK293T cells with a vector expressing MEK1 fused to an N-terminal NanoLuc® luciferase. Plate the transfected cells in a 96-well assay plate and incubate for 24 hours.
Compound Dosing: Prepare serial dilutions of Cmpd-A and the reference inhibitor in Opti-MEM medium.
Assay Execution: Add the NanoBRET™ Tracer to all wells at its predetermined optimal concentration. Immediately after, add the serially diluted compounds or vehicle control.
Substrate Addition & Reading: Add the NanoLuc® substrate (furimazine) to all wells to initiate the luminescent reaction.
Signal Detection: Incubate for 2 hours at 37°C to allow the binding to reach equilibrium. Measure the donor emission (460 nm) and acceptor emission (>600 nm) using a plate reader equipped for BRET measurements.[17]
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a four-parameter log-logistic curve to determine the intracellular IC50.
Comparative Data
Compound
Intracellular IC50 (NanoBRET™)
Comparison to Biochemical IC50
Interpretation
Cmpd-A
210 nM
~2.8-fold shift
Confirms potent target engagement in a live-cell context. A modest rightward shift is expected due to cellular factors (e.g., high ATP, membrane permeability).
Ref-Inhib
15 nM
~3.0-fold shift
Positive control shows expected high potency in cells.
Table 3: Quantitative live-cell target engagement data for Cmpd-A.
Method 3: Western Blot for Downstream Pathway Modulation
Rationale & Principle
Confirming direct and intracellular target binding is crucial, but it is equally important to verify that this binding leads to the desired functional outcome. MEK1's primary function is to phosphorylate and activate its downstream substrate, ERK.[19] Therefore, a potent and specific MEK1 inhibitor should decrease the levels of phosphorylated ERK (p-ERK) in cells. Western blotting is a standard technique to detect and semi-quantify specific proteins, including their phosphorylated forms, in a cell lysate.[20] By treating cells with our compound and then measuring the ratio of p-ERK to total ERK, we can validate the compound's functional impact on the signaling pathway.
Cell Treatment: Seed A375 cells (which have a constitutively active MAPK pathway) and allow them to adhere. Treat the cells with a dose-response curve of Cmpd-A (e.g., 0 to 10 µM) or the reference inhibitor for 2 hours.
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[20]
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
SDS-PAGE and Transfer: Separate 20 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.[19]
Immunoblotting:
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to reduce non-specific antibody binding.[20]
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK (e.g., anti-p-ERK1/2).
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Stripping and Re-probing: After imaging, strip the membrane and re-probe with a primary antibody for total ERK to serve as a loading control.
Densitometry Analysis: Quantify the band intensities for p-ERK and total ERK. Calculate the p-ERK/total ERK ratio for each dose and normalize to the vehicle control to determine the IC50 for downstream inhibition.
Comparative Data
Compound
Functional Cellular IC50 (p-ERK Inhibition)
Correlation with Target Engagement
Interpretation
Cmpd-A
255 nM
Excellent (correlates with 210 nM NanoBRET IC50)
Confirms that target engagement translates directly to functional inhibition of the intended pathway.
Ref-Inhib
18 nM
Excellent (correlates with 15 nM NanoBRET IC50)
Positive control shows expected functional potency.
Table 4: Functional validation of Cmpd-A via Western blot analysis.
Conclusion: A Triad of Evidence
The initial identification of (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine (Cmpd-A) as a 75 nM inhibitor of MEK1 in a biochemical assay was a promising start. However, it was the subsequent orthogonal validation that built a compelling, data-driven case for its advancement.
CETSA provided direct, biophysical evidence that Cmpd-A physically interacts with and stabilizes MEK1 in a cellular environment.
The NanoBRET™ assay offered a quantitative measure of this interaction in live cells, confirming a potent intracellular IC50 of 210 nM.
Finally, the Western blot analysis for p-ERK demonstrated the crucial functional consequence of this engagement, showing pathway inhibition with an IC50 of 255 nM, in excellent agreement with the live-cell engagement data.
By employing this triad of assays, each with a distinct underlying principle, we have systematically eliminated common screening artifacts and confirmed that Cmpd-A is a bona fide, cell-active inhibitor of MEK1. This rigorous, multi-faceted approach provides the high degree of confidence required to commit to the extensive resources of a full-scale medicinal chemistry and lead optimization campaign.
References
SGC-UNC. (n.d.). NanoBRET. Retrieved from [Link][15]
News-Medical.Net. (2024). NanoBRET™ Target Engagement for drug development. Retrieved from [Link][16]
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
Charnwood Discovery. (2024). Developing Whole Cell NanoBRET Target Engagement Assays for Three Homologous ATPases. Retrieved from [Link][17]
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
Zhang, T., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link][13]
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology. NCBI Bookshelf. Retrieved from [Link][11]
Kameshita, I., et al. (2020). Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. Retrieved from [Link]
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
Celtarys. (2025). Biochemical assays for kinase activity detection. Retrieved from [Link][2]
Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. Retrieved from [Link][1]
Horizon Discovery. (2023). Strategies to validate loss-of-function gene targets involved in the mesenchymal to epithelial transition. Retrieved from [Link][5]
Alphalyse. (2025). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link][3]
Jones, R. E., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Retrieved from [Link][10]
Revvity Signals. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. Retrieved from [Link][4]
bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved from [Link]
Technology Networks. (2023). Orthogonal Validation: A Means To Strengthen Gene Editing and Gene Modulation Research. Retrieved from [Link][6]
Seshacharyulu, P., et al. (2021). Protocol to assess substrate dephosphorylation by serine/threonine phosphoprotein phosphatases in vitro. STAR Protocols. Retrieved from [Link]
American Pharmaceutical Review. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Retrieved from [Link][7]
protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Retrieved from [Link]
Rivera-Serrano, E. O., et al. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. Pharmaceuticals. Retrieved from [Link]
PubChemLite. (n.d.). (2-methoxyphenyl)(1-methyl-1h-imidazol-2-yl)methanamine. Retrieved from [Link][8]
Lee, J. W., & Kim, Y. K. (2012). Identification and Validation of Bioactive Small Molecule Target Through Phenotypic Screening. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
De Luca, M. A., et al. (2022). Ligand-Based Discovery of a Small Molecule as Inhibitor of α-Synuclein Amyloid Formation. International Journal of Molecular Sciences. Retrieved from [Link]
bioRxiv. (2025). Small molecule bioactivity benchmarks are often well-predicted by counting cells. Retrieved from [Link]
Hastings, J., et al. (2011). Use of Multiple Ontologies to Characterize the Bioactivity of Small Molecules. CEUR Workshop Proceedings. Retrieved from [Link]
NextSDS. (n.d.). (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine. Retrieved from [Link][9]
Bazanov, D. R., et al. (2022). Methoxyphenyl Imidazolines as Potential Activators of p53. Medical Sciences Forum. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry. Retrieved from [Link]
Standard Operating Procedure: Disposal and Environmental Containment of (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that ch...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure: Disposal and Environmental Containment of (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine
As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical handling aligns with both operational efficiency and stringent environmental safety standards. The compound (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine (CAS: 875163-27-2) presents unique logistical challenges due to its dual functionality—a reactive primary amine coupled with a highly stable imidazole heterocycle.
This guide provides a self-validating, step-by-step protocol for the safe segregation, containment, and ultimate destruction of this compound. By understanding the chemical causality behind these procedures, researchers can ensure compliance, protect aquatic ecosystems, and maintain a culture of uncompromising laboratory safety.
Part 1: Physicochemical Profiling and Hazard Causality
Before executing any disposal protocol, we must understand the causality behind the hazards. Why do we treat this specific compound with such strict oversight?
Amine Reactivity: The methanamine moiety is a nucleophile and a base. If inadvertently mixed with acidic waste streams, it can undergo rapid, exothermic protonation, potentially causing container pressurization[1].
Imidazole Stability: The 1-methyl-1H-imidazole ring is highly resistant to standard biological degradation. Discharging this compound into standard aqueous waste streams or drains poses a severe risk to aquatic ecosystems, necessitating thermal destruction[1].
Acute Toxicity: Classified under GHS as Acute Tox. 4 across all exposure routes (oral, dermal, inhalation), the compound demands rigorous personal protective equipment (PPE) to prevent systemic absorption during waste consolidation[2].
Table 1: Quantitative Hazard Data and Disposal Implications
Chemical Identifier / Property
GHS Classification / Value
Operational & Disposal Implication
CAS Number
875163-27-2
Must be explicitly listed on all hazardous waste manifests for regulatory tracking[2].
Acute Toxicity
H302, H312, H332
Mandates the use of N95/P100 respirators and nitrile gloves during waste consolidation[2].
Skin & Eye Irritation
H315, H319
Requires immediate decontamination of any contaminated secondary surfaces or PPE[2].
Target Organ Toxicity
H336 (STOT SE 3)
All open-container waste transfers must be performed inside a certified chemical fume hood[2].
Recommended Destruction
High-Temp Incineration
Biological degradation is ineffective; requires combustion at >1000°C with NOx scrubbing[3].
Part 2: Step-by-Step Disposal Methodologies
The following protocols are designed as self-validating systems. Each step includes the mechanistic reasoning (causality) to ensure operators understand why a specific action is required.
Protocol 1: Routine Laboratory Waste Segregation
Objective: Safely isolate the compound from incompatible chemical streams to prevent hazardous reactions prior to collection.
Phase Characterization: Determine if the waste is a solid (pure powder, contaminated consumables) or a liquid (aqueous buffers, organic solvent extracts).
Container Selection: Utilize High-Density Polyethylene (HDPE) or borosilicate glass containers.
Causality: HDPE provides excellent chemical resistance against basic amines, preventing structural degradation or chemical leaching over time[1].
Chemical Segregation: Strictly isolate this waste from strong oxidizers (e.g., peroxides, nitric acid) and concentrated acids.
Causality: The primary amine can react violently with oxidizers, and exothermic acid-base neutralization can pressurize sealed containers[1].
Regulatory Labeling: Affix a compliant hazardous waste label immediately. The label must state "Hazardous Waste: Toxic/Irritant Amine" and list the specific hazard codes (H302, H312, H332, H315, H319)[2].
Protocol 2: Spill Containment and Surface Decontamination
Objective: Rapidly neutralize and collect accidental releases while minimizing aerosolization and dermal exposure.
Area Isolation & PPE: Evacuate the immediate vicinity. Don a particulate respirator, chemical-resistant safety goggles, and double nitrile gloves[4].
Physical Containment:
For Solids: Gently cover the powder with damp, inert absorbent pads to suppress dust generation. Do not dry-sweep[4].
For Liquids: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand)[4].
Collection: Use non-sparking tools to transfer the absorbed material into a dedicated, wide-mouth hazardous waste container.
Chemical Decontamination: Wash the affected surface with a mildly acidic solution (e.g., 1-2% acetic acid).
Causality: The acid protonates the residual methanamine, converting it into a highly water-soluble cationic salt. This salt can then be easily wiped away with a final distilled water rinse. Dispose of all wipes as hazardous waste[4].
Protocol 3: Final Destruction via High-Temperature Incineration
Objective: Permanently eliminate the environmental hazard through complete thermal oxidation.
Facility Transfer: Coordinate with a licensed hazardous waste management vendor capable of handling toxic organic nitrogen compounds.
Thermal Oxidation: The waste must be subjected to high-temperature incineration (typically >1000°C).
Causality: The 1-methyl-1H-imidazole ring is thermally stable; lower temperatures may result in incomplete combustion and the release of toxic volatile organic compounds (VOCs)[3].
NOx Emission Control: Ensure the receiving facility utilizes Selective Non-Catalytic Reduction (SNCR) or wet scrubbing systems.
Causality: Combusting nitrogen-rich compounds generates nitrogen oxides (NOx). Scrubbers are required to neutralize these gases before atmospheric release, complying with environmental emission standards.
Part 3: Mechanistic Workflow for Waste Segregation
The following decision tree maps the logical flow of waste characterization, ensuring that all physical states of the compound are routed to the correct destruction methodology.
Decision tree for the segregation, containment, and thermal destruction of amine-based hazardous waste.
Personal protective equipment for handling (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine
Handling complex organic amines requires more than simply donning standard laboratory apparel; it demands a mechanistic understanding of the chemical's reactivity and a highly deliberate approach to risk mitigation. (2-m...
Author: BenchChem Technical Support Team. Date: March 2026
Handling complex organic amines requires more than simply donning standard laboratory apparel; it demands a mechanistic understanding of the chemical's reactivity and a highly deliberate approach to risk mitigation.
(2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine (CAS: 875163-27-2) is a potent, multi-functional compound. The presence of a primary amine (methanamine) and an imidazole ring makes this molecule a strong organic base and an aggressive nucleophile. Furthermore, the lipophilic methoxyphenyl group significantly enhances its ability to penetrate the stratum corneum (the outermost layer of the skin). This combination of basicity and lipophilicity drives its severe hazard profile, necessitating strict engineering controls and specialized Personal Protective Equipment (PPE).
Below is the comprehensive, causality-driven standard operating procedure (SOP) for safely handling, executing, and disposing of this compound.
Quantitative Safety & Operational Specifications
To establish a baseline for safe handling, all quantitative safety parameters and their underlying rationales are summarized below.
Parameter
Specification
Causality / Rationale
CAS Number
875163-27-2
Unique identifier for precise safety tracking and inventory management[1].
GHS Hazard Codes
H302, H312, H332, H315, H319, H336
Indicates acute toxicity across all exposure routes, severe tissue irritation, and central nervous system (CNS) depression[1].
Fume Hood Face Velocity
80–100 fpm (feet per minute)
Minimum continuous airflow required to capture volatile amine aerosols and prevent inhalation toxicity[2].
Glove Thickness (Nitrile)
8 mil (inner) + 4 mil (outer)
Organic amines rapidly permeate thin latex and standard nitrile. Double-gloving delays breakthrough and allows safe doffing[3].
Aqueous Waste Dilution
< 5% concentration before pH adjustment
Prevents thermal runaway (exothermic boiling) when neutralizing basic amines with acidic waste streams.
Hazard Causality and PPE Justification
Standard laboratory PPE is insufficient for this compound without specific modifications. Understanding why we select specific equipment ensures a self-validating safety culture.
Dermal Penetration & Hand Protection: The compound is rated for Acute Dermal Toxicity (H312) and Skin Irritation (H315)[1]. The basic amine group can saponify skin lipids, while the lipophilic rings drag the toxic pharmacophore into systemic circulation. Standard 4-mil disposable nitrile gloves are highly susceptible to permeation by organic amines. Protocol: You must utilize a double-gloving strategy[3]. Wear an 8-mil nitrile glove as the base layer and a 4-mil nitrile glove as the outer layer. For bulk transfers (>50 g), utilize heavy-duty butyl rubber gloves, which offer superior resistance to amine permeation.
Ocular Hazards & Face Protection: As a strong organic base, this compound causes severe eye irritation (H319) and potential corneal damage upon contact[1]. Protocol: Standard safety glasses with side shields are inadequate against vapor and fine powders. Tight-fitting, ANSI Z87.1-compliant chemical splash goggles are mandatory.
Inhalation & Engineering Controls: The compound is harmful if inhaled (H332) and can cause drowsiness or dizziness (H336)[1]. Protocol: All handling—including weighing, solubilization, and transfer—must occur within a certified chemical fume hood operating at 80–100 fpm[2].
Hazard mitigation workflow for handling (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine.
Step-by-Step Operational Workflow
This self-validating protocol ensures that every action has a built-in safety check, minimizing the risk of exposure during experimental execution.
Verify Airflow: Check the chemical fume hood monitor. Ensure it reads between 80–100 fpm[2]. Self-Validation: If the alarm sounds or the monitor is blank, do not open the chemical container.
Clear Incompatibilities: Remove all heavy metal salts (e.g., silver, copper, lead) and strong oxidizers from the hood. Amines can react with heavy metals to form highly explosive fulminates[2].
Prepare Equipment: Pre-position anti-static weigh boats, spatulas, and sealable transfer vials inside the hood to prevent breaking the containment plane later.
Phase 2: PPE Donning Sequence
Body Protection: Don a fully buttoned, chemical-resistant laboratory coat. If your protocol involves flammable solvents, a flame-resistant (Nomex) coat is required.
Hand Protection: Apply the double-glove method. Don an 8-mil nitrile glove first, followed by a 4-mil disposable nitrile glove over top[3]. Ensure the inner glove cuffs extend over the lab coat sleeves.
Eye Protection: Don tight-fitting chemical splash goggles.
Phase 3: Execution (Weighing and Transfer)
Sash Positioning: Lower the fume hood sash to the lowest workable height (maximum 18 inches) to create a physical blast/splash shield between your face and the compound.
Weighing: Weigh the compound directly into a tared, sealable container. Avoid dropping powder from a height to prevent aerosolization.
Solubilization: If dissolving the amine, add your solvent slowly. Mechanistic Note: Acid-base reactions with primary amines are highly exothermic. If neutralizing, place the reaction vessel in an ice bath to prevent solvent boiling and vapor release.
Sealing: Seal all containers tightly. Wipe the exterior of the vials with a compatible solvent (e.g., isopropanol) on a Kimwipe before removing them from the fume hood.
Phase 4: Doffing and Decontamination
Outer Glove Removal: While your hands are still inside the fume hood, carefully peel off the highly contaminated outer 4-mil gloves and dispose of them in the solid hazardous waste bin[3].
Surface Decontamination: Using your clean inner gloves, wipe down the spatulas, balance, and hood surface with a dilute acidic solution (e.g., 1% citric acid) to neutralize amine residues, followed by a water wipe.
Final Doffing: Step away from the hood, remove your goggles, lab coat, and finally the inner gloves. Wash hands thoroughly with soap and water.
Waste Management and Disposal Protocols
Improper disposal of organic amines can lead to catastrophic downstream reactions in waste storage facilities. Adhere strictly to the following segregation rules:
Avoid Halogenated Solvents: Never dispose of this amine in the "Halogenated Organic Waste" carboy. Amines react with halocarbons (like dichloromethane or chloroform) over time to form quaternary ammonium salts, which can cause exothermic runaway and over-pressurize sealed waste containers.
Avoid Heavy Metals: Ensure the waste stream is completely free of heavy metal salts to prevent the precipitation of shock-sensitive explosive complexes[2].
Labeling: Collect all liquid waste in a dedicated, chemically compatible High-Density Polyethylene (HDPE) container. Label it explicitly as: "Hazardous Waste - Basic Organic Amine (Toxic/Irritant) - DO NOT MIX WITH ACIDS OR METALS."
References
(2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine Chemical Substance Information. NextSDS Substance Database. [Link]
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version). National Research Council; National Center for Biotechnology Information (NCBI).[Link]